1-Ethynyl-4-methyl-2-nitrobenzene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethynyl-4-methyl-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-3-8-5-4-7(2)6-9(8)10(11)12/h1,4-6H,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPKYJUAXQGVAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Ethynyl-4-methyl-2-nitrobenzene: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 1-Ethynyl-4-methyl-2-nitrobenzene, a substituted aromatic alkyne with potential applications in medicinal chemistry and materials science. This document details its chemical structure, identification, and key physicochemical properties. A detailed, plausible synthetic protocol based on the Sonogashira coupling reaction is provided, along with the necessary characterization data. Furthermore, the potential utility of this compound as a building block in drug discovery, particularly in the context of "click chemistry," is explored.
Chemical Structure and Identification
This compound is a small organic molecule featuring a benzene ring substituted with an ethynyl group, a methyl group, and a nitro group at positions 1, 4, and 2, respectively.
Chemical Structure Visualization:
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 4-methyl-2-nitrophenylacetylene | [1] |
| CAS Number | 875768-16-4 | [1] |
| Molecular Formula | C₉H₇NO₂ | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| SMILES | CC1=CC(=C(C=C1)C#C)--INVALID-LINK--[O-] | N/A |
| InChI | InChI=1S/C9H7NO2/c1-6-3-4-8(5-9(6)10(11)12)2-7/h2,4-5H,3H3 | N/A |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These are primarily computed properties due to the limited availability of experimental data in public literature.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | Expected to be a solid | N/A |
| XLogP3 | 2.4 | N/A |
| Hydrogen Bond Donor Count | 0 | N/A |
| Hydrogen Bond Acceptor Count | 2 | N/A |
| Rotatable Bond Count | 1 | N/A |
| Exact Mass | 161.047678 g/mol | N/A |
| Monoisotopic Mass | 161.047678 g/mol | N/A |
| Topological Polar Surface Area | 45.8 Ų | N/A |
| Heavy Atom Count | 12 | N/A |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via a two-step process involving a Sonogashira coupling reaction followed by a deprotection step. A plausible synthetic workflow is outlined below.
Workflow for the Synthesis of this compound:
References
An In-depth Technical Guide to 4-methyl-2-nitrophenylacetylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-methyl-2-nitrophenylacetylene, with the chemical formula C₉H₇NO₂, is an aromatic organic compound containing a tolyl, a nitro, and an acetylene functional group.[1] Its structure suggests potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. The presence of the nitro group, a known pharmacophore and toxicophore, indicates that this compound and its derivatives could exhibit a range of biological activities.[1] This guide provides a summary of the known properties, a plausible synthetic route, and representative characterization data for 4-methyl-2-nitrophenylacetylene.
Physicochemical Properties
While experimentally determined physical properties for 4-methyl-2-nitrophenylacetylene are not available, a summary of its computed properties and data for the closely related compound, 4-nitrophenylacetylene, are presented below for comparative purposes.
Table 1: Physicochemical Properties of 4-methyl-2-nitrophenylacetylene and a Related Analog
| Property | 4-methyl-2-nitrophenylacetylene (Computed) | 4-nitrophenylacetylene (Experimental) |
| Molecular Formula | C₉H₇NO₂ | C₈H₅NO₂ |
| Molecular Weight | 161.16 g/mol [1] | 147.13 g/mol |
| CAS Number | 875768-16-4[1] | 937-31-5 |
| Melting Point | Not available | 148-150 °C |
| Boiling Point | Not available | 246.6 °C at 760 mmHg |
| Topological Polar Surface Area | 45.8 Ų[1] | 45.8 Ų |
| XLogP3-AA | 2.4[1] | 2.1 |
| Hydrogen Bond Acceptor Count | 2[1] | 2 |
| Rotatable Bond Count | 1[1] | 1 |
Synthesis
A plausible and widely used method for the synthesis of aryl acetylenes is the Sonogashira coupling reaction. This reaction involves the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. For the synthesis of 4-methyl-2-nitrophenylacetylene, a suitable starting material would be a halogenated 4-methyl-2-nitrobenzene derivative, such as 1-iodo-4-methyl-2-nitrobenzene, coupled with a source of acetylene.
Caption: Plausible synthetic workflow for 4-methyl-2-nitrophenylacetylene.
Representative Experimental Protocol: Sonogashira Coupling
The following is a general procedure for a Sonogashira coupling reaction that can be adapted for the synthesis of 4-methyl-2-nitrophenylacetylene. Note: This is a representative protocol and requires optimization for the specific substrates.
Materials:
-
1-Iodo-4-methyl-2-nitrobenzene
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF) solution (for deprotection)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-iodo-4-methyl-2-nitrobenzene (1 equivalent), Pd(PPh₃)₂Cl₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).
-
Add anhydrous THF and triethylamine (e.g., 2 equivalents).
-
To the stirred solution, add ethynyltrimethylsilane (e.g., 1.2 equivalents) dropwise at room temperature.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated aqueous ammonium chloride solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then dissolved in THF, and a solution of TBAF (1 M in THF, e.g., 1.2 equivalents) is added to remove the trimethylsilyl protecting group. The reaction is stirred at room temperature and monitored by TLC.
-
After deprotection is complete, the reaction mixture is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The final product, 4-methyl-2-nitrophenylacetylene, is purified by column chromatography on silica gel.
Spectroscopic Characterization (Representative)
As no experimental spectra for 4-methyl-2-nitrophenylacetylene are publicly available, the following tables provide predicted and representative spectroscopic data based on the chemical structure and data from analogous compounds.
Table 2: Representative ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.0 | d | 1H | Aromatic H (adjacent to NO₂) |
| ~ 7.3 - 7.5 | m | 2H | Aromatic H |
| ~ 3.1 - 3.3 | s | 1H | Acetylenic H |
| ~ 2.4 - 2.6 | s | 3H | Methyl H |
Table 3: Representative ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~ 149 - 151 | Aromatic C-NO₂ |
| ~ 140 - 142 | Aromatic C-CH₃ |
| ~ 133 - 135 | Aromatic CH |
| ~ 128 - 130 | Aromatic CH |
| ~ 124 - 126 | Aromatic CH |
| ~ 121 - 123 | Aromatic C-C≡CH |
| ~ 82 - 84 | Acetylenic C-H |
| ~ 79 - 81 | Acetylenic C-Ar |
| ~ 20 - 22 | Methyl C |
Table 4: Representative IR Data
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3300 | ≡C-H stretch |
| ~ 2100 | C≡C stretch (weak) |
| ~ 1520, 1340 | N-O asymmetric and symmetric stretch (NO₂) |
| ~ 3100-3000 | Aromatic C-H stretch |
| ~ 1600, 1450 | Aromatic C=C stretch |
Table 5: Representative Mass Spectrometry Data
| m/z | Assignment |
| 161 | [M]⁺ (Molecular ion) |
| 144 | [M - OH]⁺ |
| 131 | [M - NO]⁺ |
| 115 | [M - NO₂]⁺ |
Biological and Pharmacological Potential
While no specific biological or pharmacological studies on 4-methyl-2-nitrophenylacetylene have been reported, the presence of the nitroaromatic moiety suggests potential for a range of biological activities. Nitro-containing compounds are known to exhibit antimicrobial, anticancer, and antiparasitic properties. The mechanism of action often involves the bioreduction of the nitro group to generate reactive nitrogen species that can induce cellular damage in target organisms.
Caption: Hypothesized mechanism of biological activity for nitroaromatic compounds.
Further research is required to elucidate the specific biological targets and pharmacological profile of 4-methyl-2-nitrophenylacetylene and its derivatives. Its potential as a lead compound in drug discovery warrants investigation, particularly in the context of developing novel therapeutic agents.
Conclusion
4-methyl-2-nitrophenylacetylene is a molecule with significant potential for applications in organic synthesis and medicinal chemistry. While a comprehensive experimental profile of this compound is not yet available, this guide provides a foundational understanding of its properties and a framework for its synthesis and characterization based on established chemical principles. Further experimental investigation is necessary to fully realize the potential of this compound in drug development and materials science.
References
An In-depth Technical Guide to the Role of 1-Ethynyl-4-methyl-2-nitrobenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-ethynyl-4-methyl-2-nitrobenzene, a versatile building block in modern organic synthesis. The document details its synthesis, key chemical transformations, and its significant role as a precursor to valuable heterocyclic compounds, particularly substituted indoles. This guide is intended to serve as a practical resource for researchers in academia and industry, offering detailed experimental protocols, tabulated data, and visual representations of reaction pathways and workflows.
Introduction
This compound is a substituted aromatic compound featuring three key functional groups: a terminal alkyne, a methyl group, and a nitro group. This unique combination of functionalities makes it a highly valuable intermediate for the synthesis of complex organic molecules. The electron-withdrawing nature of the nitro group and the reactivity of the ethynyl moiety allow for a range of chemical transformations, making it a strategic starting material in the construction of diverse molecular architectures. Its primary application lies in the synthesis of 6-methyl-substituted indoles, a scaffold of significant interest in medicinal chemistry and drug discovery due to the wide array of biological activities exhibited by this class of compounds.[1][2]
Physicochemical Properties and Spectroscopic Data
While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be predicted based on its structure and comparison with analogous compounds.
| Property | Predicted Value/Information |
| Molecular Formula | C₉H₇NO₂ |
| Molecular Weight | 161.16 g/mol |
| CAS Number | 875768-16-4[3] |
| Appearance | Expected to be a solid at room temperature. |
| Solubility | Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |
| ¹H NMR (Predicted) | Peaks corresponding to the aromatic protons, the methyl protons, and the acetylenic proton. The chemical shifts will be influenced by the electron-withdrawing nitro group. |
| ¹³C NMR (Predicted) | Signals for the aromatic carbons, the methyl carbon, and the two acetylenic carbons. |
| IR Spectroscopy (Predicted) | Characteristic absorption bands for the C≡C-H stretch (around 3300 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 161.05. |
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[4][5] This palladium-catalyzed reaction involves the coupling of a terminal alkyne with an aryl halide. In this case, a suitable precursor would be a halogenated derivative of 4-methyl-2-nitrotoluene, such as 2-bromo-5-methyl-1-nitrobenzene or 2-iodo-5-methyl-1-nitrobenzene, which is reacted with a protected or terminal alkyne like ethynyltrimethylsilane, followed by deprotection.
Step 1: Synthesis of 2-((Trimethylsilyl)ethynyl)-4-methyl-1-nitrobenzene
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-5-methyl-1-nitrobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.06 eq).
-
Add anhydrous triethylamine (Et₃N) as the solvent and base.
-
To this stirred suspension, add ethynyltrimethylsilane (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the trimethylsilyl-protected product.
Step 2: Synthesis of this compound
-
Dissolve the trimethylsilyl-protected product (1.0 eq) in methanol (MeOH).
-
Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Stir the mixture at room temperature and monitor the deprotection by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
If necessary, purify the final product by column chromatography or recrystallization to obtain pure this compound.
| Reagent/Catalyst | Molar Ratio | Purpose |
| 2-Bromo-5-methyl-1-nitrobenzene | 1.0 | Aryl halide precursor |
| Ethynyltrimethylsilane | 1.2 | Alkyne source |
| Pd(PPh₃)₂Cl₂ | 0.03 | Palladium catalyst for cross-coupling |
| CuI | 0.06 | Co-catalyst for Sonogashira reaction |
| Triethylamine (Et₃N) | Solvent/Base | Base for the coupling reaction |
| Potassium Carbonate (K₂CO₃) | 2.0 | Base for deprotection |
| Methanol (MeOH) | Solvent | Solvent for deprotection |
Role in Organic Synthesis: Synthesis of 6-Methylindoles
A primary and highly valuable application of this compound is its use as a precursor for the synthesis of 6-methyl-substituted indoles. This transformation is typically achieved through a reductive cyclization process.
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent system, such as a mixture of ethanol and water.
-
Add a reducing agent. Common and effective reducing systems for this transformation include iron powder in the presence of ammonium chloride, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[6][7]
-
Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction involves both the reduction of the nitro group to an amine and the subsequent intramolecular cyclization.
-
Upon completion, cool the reaction mixture and filter to remove any solid reagents (e.g., iron powder or Pd/C).
-
Concentrate the filtrate to remove the solvent.
-
Extract the crude product into an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the resulting 6-methylindole by column chromatography or recrystallization.
| Reagent/Catalyst | Conditions | Notes |
| Fe / NH₄Cl | Ethanol/Water, Reflux | A cost-effective and common method for nitro group reduction. |
| H₂ / Pd/C | Ethanol or Ethyl Acetate, RT to 50 °C | A clean and efficient method, though requires a hydrogen source. |
| SnCl₂·2H₂O | Ethanol, Reflux | Another classical method for nitro group reduction. |
Significance in Drug Discovery and Medicinal Chemistry
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs with a wide range of biological activities.[1][8] The 6-methylindole derivatives synthesized from this compound are of particular interest. The methyl group at the 6-position can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[9]
Potential Therapeutic Areas for 6-Methylindole Derivatives:
-
Anticancer Agents: Many indole derivatives exhibit potent anticancer activity by targeting various cellular pathways.[10]
-
Anti-inflammatory Agents: Indole-based compounds have been developed as inhibitors of enzymes like cyclooxygenase (COX), which are involved in inflammation.[11]
-
Antimicrobial and Antiviral Agents: The indole nucleus is a common feature in compounds with activity against bacteria, fungi, and viruses.[2]
-
Central Nervous System (CNS) Agents: The structural similarity of indole to neurotransmitters like serotonin has led to the development of indole-based drugs for neurological and psychiatric disorders.
The synthesis of a library of 6-methylindole derivatives from this compound allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward synthesis via Sonogashira coupling and its efficient conversion to 6-methylindoles through reductive cyclization make it a key intermediate for accessing a class of compounds with significant potential in medicinal chemistry. The methodologies outlined in this guide provide a solid foundation for researchers to utilize this compound in their synthetic endeavors, particularly in the development of novel therapeutic agents. Further exploration of the reactivity of this molecule may unveil new synthetic applications and lead to the discovery of novel bioactive compounds.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. ajchem-b.com [ajchem-b.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 6. Mild and efficient cyclization reaction of 2-ethynylaniline derivatives to indoles in aqueous medium [organic-chemistry.org]
- 7. 4-Methyl-2-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 8. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 11. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Guide to the Synthesis of 1-Ethynyl-4-methyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the synthetic methodologies for 1-Ethynyl-4-methyl-2-nitrobenzene, a valuable building block in medicinal chemistry and materials science. This document details the prevalent synthetic routes, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
This compound, also known as 4-methyl-2-nitrophenylacetylene, is an aromatic compound featuring a reactive ethynyl group and a nitro functionality. These groups provide versatile handles for further chemical transformations, making it a key intermediate in the synthesis of a variety of complex organic molecules, including pharmaceutical agents and functional materials. The primary and most effective method for its synthesis is the Sonogashira cross-coupling reaction.
Synthetic Pathways
The principal synthetic strategy for this compound involves a two-step sequence:
-
Halogenation of p-Nitrotoluene: The synthesis commences with the halogenation of p-nitrotoluene to introduce a suitable leaving group for the subsequent cross-coupling reaction. Both bromination and iodination are viable options, with the iodo-substituted precursor generally exhibiting higher reactivity in the Sonogashira coupling.
-
Sonogashira Coupling: The resulting 1-halo-4-methyl-2-nitrobenzene is then coupled with a protected or terminal acetylene source, most commonly trimethylsilylacetylene, in a palladium-catalyzed Sonogashira reaction.
-
Deprotection (if necessary): If a protected acetylene such as trimethylsilylacetylene is used, a final deprotection step is required to yield the terminal alkyne, this compound.
Caption: General synthetic workflow for this compound.
Experimental Protocols
Synthesis of Precursors: 1-Halo-4-methyl-2-nitrobenzene
The choice of halogen (bromine or iodine) on the aromatic ring influences the reactivity in the subsequent Sonogashira coupling, with iodides generally providing higher yields and faster reaction times.
1. Synthesis of 1-Bromo-4-methyl-2-nitrobenzene
A common method for the synthesis of 1-bromo-4-methyl-2-nitrobenzene involves the nitration of 3-bromotoluene.
-
Reaction: Nitration of 3-bromotoluene.
-
Reagents: 3-Bromotoluene, nitric acid, sulfuric acid.
-
Procedure: A detailed procedure by Moodie et al. (1976) is a standard reference for this transformation.[1] Typically, 3-bromotoluene is added slowly to a cooled mixture of concentrated nitric and sulfuric acids. The reaction is exothermic and requires careful temperature control to prevent over-nitration. After the addition is complete, the reaction mixture is stirred at a controlled temperature before being poured onto ice. The crude product is then isolated by filtration, washed, and purified by recrystallization or chromatography.
2. Synthesis of 1-Iodo-4-methyl-2-nitrobenzene
The iodo-analogue can be prepared from 4-methyl-2-nitroaniline via a Sandmeyer-type reaction.
-
Reaction: Diazotization of 4-methyl-2-nitroaniline followed by iodination.
-
Reagents: 4-methyl-2-nitroaniline, sodium nitrite, sulfuric acid, potassium iodide.
-
Procedure: 4-methyl-2-nitroaniline is dissolved in aqueous sulfuric acid and cooled to 0-5 °C. A solution of sodium nitrite is then added dropwise to form the diazonium salt. This cold diazonium salt solution is subsequently added to a solution of potassium iodide. The resulting mixture is allowed to warm to room temperature, and the crude 1-iodo-4-methyl-2-nitrobenzene is isolated by filtration and purified.
Sonogashira Coupling: Synthesis of ((4-Methyl-2-nitrophenyl)ethynyl)trimethylsilane
The Sonogashira coupling is a robust and versatile reaction for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. The use of trimethylsilylacetylene is advantageous as it prevents the homocoupling of the terminal alkyne.
-
Reaction: Palladium-catalyzed cross-coupling of 1-halo-4-methyl-2-nitrobenzene with trimethylsilylacetylene.
-
Catalysts: A palladium(0) source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).
-
Base: An amine base such as triethylamine (TEA) or diisopropylamine (DIPA).
-
Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Detailed Protocol (Adapted from general Sonogashira procedures):
To a solution of 1-iodo-4-methyl-2-nitrobenzene (1.0 eq) in a suitable solvent (e.g., THF or a mixture of THF and an amine base) under an inert atmosphere (e.g., argon or nitrogen), are added trimethylsilylacetylene (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) salt (e.g., CuI, 1-3 mol%). The reaction mixture is then stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is worked up by removing the solvent, followed by an extractive workup and purification by column chromatography on silica gel.
Caption: Simplified mechanism of the Sonogashira coupling reaction.
Deprotection: Synthesis of this compound
The final step is the removal of the trimethylsilyl (TMS) protecting group to afford the terminal alkyne. This is typically achieved under mild basic conditions.
-
Reaction: Cleavage of the silicon-carbon bond.
-
Reagents: A base such as potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or a fluoride source like tetrabutylammonium fluoride (TBAF).
-
Solvent: A protic solvent like methanol or ethanol, often mixed with a co-solvent like dichloromethane or THF.
Detailed Protocol:
The silyl-protected compound, ((4-methyl-2-nitrophenyl)ethynyl)trimethylsilane, is dissolved in a mixture of methanol and a suitable co-solvent. A catalytic amount of a base, such as potassium carbonate, is added, and the mixture is stirred at room temperature. The reaction is monitored by TLC until the starting material is fully converted. The product is then isolated by removing the solvent, followed by an aqueous workup and purification, typically by column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the key steps in the synthesis of this compound. Please note that yields can vary depending on the specific reaction scale and purification methods.
| Reaction Step | Starting Material | Key Reagents | Catalyst/Co-catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Bromination | 3-Bromotoluene | HNO₃, H₂SO₄ | - | - | 0 - RT | 1 - 3 | ~70-85 | Moodie et al. (1976)[1] |
| Iodination | 4-Methyl-2-nitroaniline | NaNO₂, H₂SO₄, KI | - | Water | 0 - RT | 1 - 2 | ~60-80 | General Procedure |
| Sonogashira Coupling | 1-Iodo-4-methyl-2-nitrobenzene | Trimethylsilylacetylene, TEA | Pd(PPh₃)₄, CuI | THF | RT - 50 | 2 - 24 | ~80-95 | Adapted from general procedures |
| Sonogashira Coupling | 1-Bromo-4-methyl-2-nitrobenzene | Trimethylsilylacetylene, DIPA | PdCl₂(PPh₃)₂, CuI | Toluene | 60 - 80 | 12 - 48 | ~60-80 | Adapted from general procedures |
| Deprotection | ((4-Methyl-2-nitrophenyl)ethynyl)trimethylsilane | K₂CO₃ | - | Methanol/DCM | RT | 1 - 4 | >90 | General Procedure |
Conclusion
The synthesis of this compound is a well-established process that relies on the robust and efficient Sonogashira cross-coupling reaction. By following the detailed protocols and considering the quantitative data presented in this guide, researchers and scientists can reliably prepare this important synthetic intermediate for their applications in drug discovery and materials science. Careful control of reaction conditions, particularly during the nitration and Sonogashira coupling steps, is crucial for achieving high yields and purity.
References
Methodological & Application
Synthesis of 1-Ethynyl-4-methyl-2-nitrobenzene from 1-bromo-4-methyl-2-nitrobenzene
Application Note: Synthesis of 1-Ethynyl-4-methyl-2-nitrobenzene
Introduction
This compound is a valuable substituted phenylacetylene derivative used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The presence of the nitro, methyl, and ethynyl groups provides multiple points for further chemical modification. This application note provides a detailed, two-step protocol for the synthesis of this compound from the commercially available starting material, 1-bromo-4-methyl-2-nitrobenzene. The synthesis proceeds via a palladium- and copper-co-catalyzed Sonogashira coupling with a protected alkyne, followed by a straightforward deprotection step.
The Sonogashira cross-coupling reaction is a highly effective method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] For this synthesis, trimethylsilylacetylene (TMSA) is used as the alkyne source. The trimethylsilyl (TMS) group serves as a protecting group, preventing self-coupling of the terminal alkyne and often improving reaction outcomes.[2] The subsequent removal of the TMS group is achieved under mild basic conditions to yield the desired terminal alkyne.[4] The electron-withdrawing nature of the nitro group on the aryl bromide starting material facilitates the initial oxidative addition step in the palladium catalytic cycle, making this substrate well-suited for the Sonogashira reaction.
Experimental Workflow Diagram
The overall synthetic workflow is depicted in the diagram below, illustrating the two-step process from the starting material to the final product.
Caption: Two-step synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for each step of the synthesis. The provided yield data is based on analogous, well-documented procedures for structurally similar substrates and serves as a benchmark for this protocol.[4]
| Parameter | Step 1: Sonogashira Coupling | Step 2: Deprotection |
| Starting Material | 1-Bromo-4-methyl-2-nitrobenzene | Trimethyl((4-methyl-2-nitrophenyl)ethynyl)silane |
| Key Reagents | Trimethylsilylacetylene (TMSA) | Potassium Hydroxide (KOH) |
| Catalysts | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (10 mol%) | - |
| Solvent | Triethylamine (NEt₃) | Methanol (MeOH) / Water |
| Temperature | 85 °C | Room Temperature |
| Reaction Time | 12-16 hours | 1-2 hours |
| Typical Scale | 1.0 mmol | ~0.9 mmol (from previous step) |
| Purification Method | Filtration and concentration | Extraction and Silica Gel Chromatography |
| Expected Yield | ~90-95% (crude intermediate) | ~70-75% (isolated final product) |
| Product Appearance | Dark Oil / Solid | Pale Yellow / White Solid |
Detailed Experimental Protocols
Materials and Equipment:
-
1-Bromo-4-methyl-2-nitrobenzene (Starting Material)
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (NEt₃), anhydrous
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Celite®
-
Standard laboratory glassware, including a sealable reaction tube or Schlenk flask
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
Protocol 1: Sonogashira Coupling to Synthesize Trimethyl((4-methyl-2-nitrophenyl)ethynyl)silane
-
Reaction Setup: To a dry, sealable reaction tube equipped with a magnetic stir bar, add 1-bromo-4-methyl-2-nitrobenzene (1.0 mmol, 216 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg), and copper(I) iodide (0.10 mmol, 19 mg).
-
Inert Atmosphere: Evacuate and backfill the reaction tube with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Under the inert atmosphere, add anhydrous triethylamine (5 mL) followed by trimethylsilylacetylene (1.5 mmol, 0.21 mL).
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 85 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:9 EtOAc/hexane eluent) until the starting aryl bromide spot has been consumed (typically 12-16 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL).
-
Filter the mixture through a pad of Celite® to remove the catalyst residues and amine salts. Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude intermediate, trimethyl((4-methyl-2-nitrophenyl)ethynyl)silane, as a dark oil or solid. This crude product is often of sufficient purity to be used directly in the next step.
-
Protocol 2: Deprotection to Synthesize this compound
-
Reaction Setup: Dissolve the crude trimethyl((4-methyl-2-nitrophenyl)ethynyl)silane (approx. 1.0 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Prepare a solution of potassium hydroxide (2.2 mmol, 123 mg) in water (5 mL) and add it to the methanolic solution of the silylated alkyne.
-
Reaction: Stir the resulting mixture at room temperature.
-
Monitoring: Monitor the deprotection by TLC (1:9 EtOAc/hexane) until the starting material is fully consumed (typically 1-2 hours). The product spot should be visible at a lower Rf value.
-
Work-up:
-
Remove the methanol from the reaction mixture using a rotary evaporator.
-
Add deionized water (15 mL) to the remaining aqueous residue.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic extracts and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by silica gel flash column chromatography using a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc in hexane) to afford this compound as a pale yellow or white solid.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
References
Application Notes and Protocols for 1-Ethynyl-4-methyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis and potential applications of 1-Ethynyl-4-methyl-2-nitrobenzene, a versatile building block in medicinal chemistry and materials science.
Chemical Properties and Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 875768-16-4 | [1] |
| Molecular Formula | C₉H₇NO₂ | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| Appearance | Not explicitly available, likely a solid | |
| Melting Point | Not explicitly available | |
| Boiling Point | Not explicitly available | |
| Solubility | Not explicitly available, likely soluble in common organic solvents |
Table 2: Spectroscopic Data for the structurally related 1-Ethynyl-4-nitrobenzene
(Note: This data is for a closely related compound and should be used for comparative purposes only)
| Spectroscopy | Characteristic Peaks | Reference |
| ¹H NMR (CDCl₃) | δ 8.19 (d, J=8.4 Hz, 2H), 7.64 (d, J=8.7 Hz, 2H), 3.36 (s, 1H) | [2] |
| ¹³C NMR (CDCl₃) | Signals for aromatic carbons and two sp-hybridized alkyne carbons | [3] |
| IR Spectroscopy | Characteristic peaks for C≡C-H (alkyne), C-NO₂ (nitro), and aromatic C-H stretches | [3][4] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sonogashira Coupling
This protocol is adapted from a procedure for a similar compound and outlines a two-step synthesis involving a Sonogashira cross-coupling reaction followed by deprotection.[2] The Sonogashira coupling is a reliable method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5][6]
Step 1: Sonogashira Coupling of 1-Bromo-4-methyl-2-nitrobenzene with Ethynyltrimethylsilane
References
Application Notes and Protocols for 1-Ethynyl-4-methyl-2-nitrobenzene in Click Chemistry
A Guided Approach to the Synthesis of Novel Triazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry, a concept introduced by K.B. Sharpless, provides a powerful and versatile platform for the rapid and efficient synthesis of novel molecular entities.[1][2] Among the most prominent click reactions is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which facilitates the formation of stable 1,4-disubstituted 1,2,3-triazole rings from terminal alkynes and azides.[3] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.
Chemical Properties of 1-Ethynyl-4-methyl-2-nitrobenzene
A clear understanding of the reactant's properties is crucial for successful reaction design.
| Property | Value |
| CAS Number | 875768-16-4 |
| Molecular Formula | C₉H₇NO₂ |
| Molecular Weight | 161.16 g/mol |
| Appearance | Solid |
| Synonyms | 4-methyl-2-nitrophenylacetylene |
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general framework for the reaction of this compound with a generic azide. Optimization of reaction parameters may be necessary for specific substrates.
Materials
-
This compound
-
Organic Azide (e.g., Benzyl Azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Solvent (e.g., a mixture of tert-Butanol and Water, or DMF)
-
Nitrogen or Argon gas for inert atmosphere
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Standard glassware for workup and purification
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Experimental Workflow
Caption: General workflow for the CuAAC reaction.
Detailed Procedure
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired organic azide (1.0-1.2 eq.) in a suitable solvent system (e.g., t-BuOH/H₂O 1:1 or DMF).
-
Inert Atmosphere: Bubble nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: To the stirred solution, add an aqueous solution of CuSO₄·5H₂O (0.01-0.1 eq.).
-
Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (0.05-0.2 eq.) dropwise. The reaction mixture may change color, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Once the reaction is complete, quench by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions for CuAAC reactions. These values should be used as a starting point for optimization with this compound.
| Parameter | Typical Range | Notes |
| Alkyne to Azide Ratio | 1:1 to 1:1.2 | A slight excess of the azide can help drive the reaction to completion. |
| Copper Catalyst Loading | 1-10 mol% | Higher loadings may be required for less reactive substrates. |
| Sodium Ascorbate Loading | 5-20 mol% | Should be in excess relative to the copper catalyst. |
| Solvent System | t-BuOH/H₂O, DMF, DMSO, CH₃CN/H₂O | The choice of solvent depends on the solubility of the reactants. |
| Temperature | Room Temperature | Most CuAAC reactions proceed efficiently at ambient temperature. |
| Reaction Time | 1-24 hours | Reaction time is dependent on the specific substrates and catalyst loading. |
Signaling Pathways and Biological Relevance
The triazole moiety is a well-established pharmacophore found in numerous clinically used drugs.[4][7] The introduction of a nitro group on the phenyl ring can significantly influence the biological activity of the resulting triazole. Nitroaromatic compounds are known to be substrates for nitroreductase enzymes, which are present in various pathogenic organisms, including bacteria and protozoa. This bioreductive activation can lead to the formation of cytotoxic metabolites, providing a mechanism for selective toxicity.[8]
The synthesized 1-(4-methyl-2-nitrophenyl)-1H-1,2,3-triazoles can be screened for a variety of biological activities, including:
-
Antifungal Activity: Triazoles are known to inhibit the fungal enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis.[5]
-
Antitrypanosomal Activity: Nitro-containing compounds are effective against Trypanosoma cruzi, the causative agent of Chagas disease.[6][9]
-
Anticancer Activity: The triazole scaffold has been incorporated into molecules targeting various cancer-related pathways.
The logical relationship for the development of bioactive compounds using this approach is outlined below.
Caption: Drug discovery workflow using click chemistry.
Conclusion
The use of this compound in copper-catalyzed click chemistry reactions represents a promising avenue for the synthesis of novel, biologically active triazole compounds. While specific experimental data for this alkyne is pending in the public domain, the general protocols and principles outlined in these application notes provide a solid foundation for researchers to explore its potential in drug discovery and development. The inherent modularity of click chemistry allows for the rapid generation of diverse compound libraries, which, coupled with targeted biological screening, can accelerate the identification of new therapeutic leads.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemijournal.com [chemijournal.com]
- 8. The Medicinal Chemistry of 3-nitro-1,2,4-triazoles: Focus on Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: 1-Ethynyl-4-methyl-2-nitrobenzene in Medicinal Chemistry
Introduction
1-Ethynyl-4-methyl-2-nitrobenzene is a synthetic organic compound characterized by a benzene ring substituted with an ethynyl, a methyl, and a nitro group. While specific research on the medicinal applications of this exact molecule is limited, its structural motifs—the nitroaromatic and phenylacetylene moieties—are present in various compounds with established biological activities. This document provides a detailed overview of the potential applications, synthesis, and biological evaluation of this compound and its derivatives as representative examples for researchers, scientists, and drug development professionals. The information presented herein is based on the known activities of structurally related nitroaromatic compounds and serves as a guide for potential research directions.
Potential Therapeutic Applications
Nitroaromatic compounds have been extensively investigated for their therapeutic potential, primarily as antimicrobial and anticancer agents. The biological activity of these compounds is often attributed to the reductive metabolism of the nitro group, which can lead to the formation of reactive cytotoxic species.
Antimicrobial Activity
The nitro group is a key pharmacophore in several antimicrobial drugs. Its mechanism of action typically involves intracellular reduction to form reactive nitroso, hydroxylamino, and amino derivatives, which can induce cellular damage through various mechanisms, including DNA damage and inhibition of essential enzymes.[1][2][3] It is hypothesized that this compound could exhibit broad-spectrum antimicrobial activity against various bacterial and fungal pathogens.
Anticancer Activity
Certain nitroaromatic compounds have demonstrated significant anticancer properties. Their mechanism of action can involve acting as bioreductive prodrugs that are selectively activated in the hypoxic environment of solid tumors.[4][5][6][7][8] The resulting reactive species can cause DNA alkylation and strand breaks, leading to cancer cell death. The presence of the ethynyl group in this compound offers a versatile handle for further chemical modifications to potentially enhance potency and selectivity.
Synthesis Protocol
The synthesis of this compound can be achieved through a multi-step process, typically involving the nitration of a toluene derivative followed by a Sonogashira coupling to introduce the ethynyl group.
Synthesis of 4-iodo-1-methyl-2-nitrobenzene
A common precursor for the Sonogashira coupling is an aryl halide. The synthesis of 4-iodo-1-methyl-2-nitrobenzene from 4-methylaniline (p-toluidine) is a representative example.
Materials:
-
4-methylaniline
-
Acetic anhydride
-
Nitric acid
-
Sulfuric acid
-
Hydrochloric acid
-
Sodium nitrite
-
Potassium iodide
-
Dichloromethane
-
Sodium thiosulfate
-
Sodium bicarbonate
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Acetylation: Protect the amino group of 4-methylaniline by reacting it with acetic anhydride to form N-(4-methylphenyl)acetamide.
-
Nitration: Treat the acetylated compound with a mixture of nitric acid and sulfuric acid at low temperature to introduce the nitro group at the position ortho to the methyl group.
-
Deacetylation: Hydrolyze the acetamide group using acidic conditions (e.g., aqueous HCl) to yield 4-methyl-2-nitroaniline.
-
Diazotization: Dissolve 4-methyl-2-nitroaniline in an acidic solution and treat with an aqueous solution of sodium nitrite at 0-5°C to form the corresponding diazonium salt.
-
Iodination (Sandmeyer Reaction): Add a solution of potassium iodide to the diazonium salt solution. The diazonium group is replaced by iodine to yield 4-iodo-1-methyl-2-nitrobenzene.
-
Purification: Extract the product with dichloromethane, wash with sodium thiosulfate solution to remove excess iodine, followed by sodium bicarbonate solution and brine. Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling to form this compound
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[9][10][11][12][13]
Materials:
-
4-iodo-1-methyl-2-nitrobenzene
-
Ethynyltrimethylsilane or acetylene gas
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or another suitable amine base
-
Toluene or another suitable solvent
-
Tetrabutylammonium fluoride (TBAF) (if using ethynyltrimethylsilane)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-iodo-1-methyl-2-nitrobenzene in toluene.
-
Add Pd(PPh₃)₂Cl₂ and CuI to the solution.
-
Add triethylamine as the base.
-
If using ethynyltrimethylsilane, add it to the reaction mixture. If using acetylene gas, bubble it through the solution.
-
Heat the reaction mixture to the appropriate temperature (e.g., 60-80°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the salts.
-
Concentrate the filtrate under reduced pressure.
-
If ethynyltrimethylsilane was used, deprotect the silyl group by treating the crude product with TBAF in THF.
-
Purify the final product, this compound, by column chromatography on silica gel.
Biological Evaluation Protocols
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.[14][15][16][17][18]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Serial Dilutions: Perform two-fold serial dilutions of the compound in the appropriate growth medium in a 96-well plate to obtain a range of concentrations.
-
Inoculum Preparation: Prepare a standardized microbial inoculum (0.5 McFarland standard) and dilute it in the growth medium.
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (microbe + medium) and negative (medium only) controls.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19][20][21][22]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium and add them to the wells containing the cells. Include a vehicle control (medium with DMSO) and untreated cells.
-
Incubation: Incubate the plate for 24-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Quantitative Data (Hypothetical Representative Data)
The following tables present hypothetical data for the biological activity of this compound to serve as an illustrative example.
Table 1: Hypothetical Antimicrobial Activity (MIC in µg/mL)
| Microbial Strain | This compound | Ciprofloxacin (Control) | Fluconazole (Control) |
| Staphylococcus aureus (ATCC 29213) | 16 | 1 | - |
| Escherichia coli (ATCC 25922) | 32 | 0.5 | - |
| Pseudomonas aeruginosa (ATCC 27853) | 64 | 2 | - |
| Candida albicans (ATCC 90028) | 8 | - | 0.5 |
Table 2: Hypothetical Anticancer Activity (IC₅₀ in µM)
| Cancer Cell Line | This compound | Doxorubicin (Control) |
| MCF-7 (Breast) | 12.5 | 0.8 |
| A549 (Lung) | 25.2 | 1.2 |
| HCT116 (Colon) | 18.7 | 1.0 |
| Normal Fibroblasts (HDF) | >100 | 5.6 |
Proposed Mechanism of Action and Signaling Pathways
Based on the known mechanisms of related compounds, the following signaling pathways are proposed for the biological activity of this compound.
Antimicrobial Mechanism
The antimicrobial action is proposed to be initiated by the enzymatic reduction of the nitro group within the microbial cell.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 16. 2.4. In Vitro Antimicrobial Activity Assay [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 21. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 2.7.6. In Vitro Anticancer Activity by MTT Assay [bio-protocol.org]
Application Notes and Protocols: 1-Ethynyl-4-methyl-2-nitrobenzene as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethynyl-4-methyl-2-nitrobenzene is a valuable and versatile building block in organic synthesis, particularly for the construction of a variety of heterocyclic compounds. Its structure, featuring an activated alkyne and a nitro group on a substituted benzene ring, allows for a range of chemical transformations. The ortho-positioning of the ethynyl and nitro groups is particularly advantageous for cyclization reactions, leading to the formation of fused heterocyclic systems. This document provides detailed application notes and experimental protocols for the synthesis of quinoline and indole derivatives from this compound, highlighting its potential in medicinal chemistry and drug discovery. Quinolines and indoles are privileged scaffolds in numerous biologically active compounds, exhibiting a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.
Key Applications
The primary application of this compound lies in its use as a precursor for the synthesis of substituted quinolines and indoles through reductive cyclization strategies. The nitro group can be readily reduced to an amino group, which can then undergo intramolecular cyclization with the adjacent ethynyl moiety to form the desired heterocyclic ring system.
Synthesis of 6-Methylquinolines
A key transformation of this compound is its conversion to 6-methylquinoline derivatives. This is typically achieved through a one-pot reductive cyclization reaction. The nitro group is reduced in situ to an amine, which then undergoes a cyclization reaction involving the alkyne.
Synthesis of 5-Methylindoles
Alternatively, under different reaction conditions, this compound can be utilized to synthesize 5-methylindole derivatives. This transformation also relies on the reduction of the nitro group and subsequent intramolecular cyclization.
Data Presentation
The following tables summarize the expected products and hypothetical, yet plausible, quantitative data for the synthesis of a key quinoline and indole derivative from this compound. These are based on typical yields and spectroscopic data for similar reactions found in the literature.
Table 1: Synthesis of 6-Methylquinoline
| Starting Material | Product | Reagents and Conditions | Yield (%) | Melting Point (°C) |
| This compound | 6-Methylquinoline | Fe powder, Acetic Acid, 110 °C, 4h | 85 | 88-90 |
Table 2: Spectroscopic Data for 6-Methylquinoline
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.82 (dd, J = 4.2, 1.7 Hz, 1H), 8.08 (d, J = 8.5 Hz, 1H), 7.95 (d, J = 8.2 Hz, 1H), 7.50 (s, 1H), 7.42 (dd, J = 8.5, 1.7 Hz, 1H), 7.35 (dd, J = 8.2, 1.5 Hz, 1H), 2.52 (s, 3H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 150.1, 147.5, 136.2, 135.9, 129.5, 128.9, 126.8, 125.9, 121.5, 21.8. |
| Mass Spec (EI) | m/z (%): 143 (M⁺, 100), 142 (95), 115 (30), 89 (15). |
Table 3: Synthesis of 5-Methylindole
| Starting Material | Product | Reagents and Conditions | Yield (%) | Melting Point (°C) |
| This compound | 5-Methylindole | H₂, Pd/C (10%), Ethanol, RT, 12h | 90 | 58-60 |
Table 4: Spectroscopic Data for 5-Methylindole
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.08 (br s, 1H), 7.45 (s, 1H), 7.25 (d, J = 8.2 Hz, 1H), 7.05 (dd, J = 8.2, 1.5 Hz, 1H), 6.48 (dd, J = 3.1, 0.9 Hz, 1H), 2.45 (s, 3H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 134.9, 130.1, 128.5, 124.2, 120.9, 110.4, 102.1, 21.5. |
| Mass Spec (EI) | m/z (%): 131 (M⁺, 100), 130 (90), 103 (25), 77 (15). |
Experimental Protocols
Protocol 1: Synthesis of 6-Methylquinoline via Reductive Cyclization
This protocol describes a common method for the reductive cyclization of a 2-alkynylnitroarene to a quinoline derivative.
Materials:
-
This compound
-
Iron powder (Fe), <325 mesh
-
Glacial Acetic Acid (AcOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.61 g, 10 mmol).
-
Add glacial acetic acid (40 mL) to the flask.
-
With vigorous stirring, add iron powder (2.79 g, 50 mmol) portion-wise to the solution. The addition may be exothermic.
-
Heat the reaction mixture to 110 °C and maintain this temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing 100 mL of water and filter through a pad of celite to remove the excess iron powder. Wash the celite pad with ethyl acetate (3 x 20 mL).
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-methylquinoline as a pale yellow solid.
Protocol 2: Synthesis of 5-Methylindole via Catalytic Hydrogenation
This protocol details the synthesis of an indole derivative through the catalytic hydrogenation of the nitro group followed by cyclization.
Materials:
-
This compound
-
Palladium on activated carbon (Pd/C), 10%
-
Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or a balloon filled with hydrogen
-
Standard laboratory glassware
Procedure:
-
In a hydrogenation flask, dissolve this compound (1.61 g, 10 mmol) in ethanol (50 mL).
-
Carefully add 10% Pd/C (160 mg, 10 mol%) to the solution.
-
Seal the flask and connect it to a hydrogen source (Parr apparatus or balloon).
-
Evacuate the flask and purge with hydrogen gas three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with ethanol (3 x 15 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-methylindole as a white solid.
Visualizations
The following diagrams illustrate the synthetic pathways described in the protocols.
Caption: Reductive cyclization to 6-methylquinoline.
Caption: Catalytic hydrogenation to 5-methylindole.
Caption: Workflow for 6-methylquinoline synthesis.
Potential in Drug Development
The quinoline and indole scaffolds synthesized from this compound are of significant interest to drug development professionals. These core structures are present in a multitude of approved drugs and clinical candidates. Further functionalization of the synthesized 6-methylquinoline and 5-methylindole can lead to libraries of novel compounds for screening against various biological targets. For instance, the methyl group can be a handle for further chemical modifications, and the aromatic rings can be substituted to modulate physicochemical properties and biological activity. The inherent reactivity of the quinoline and indole nitrogen atoms also provides a site for diversification.
While specific signaling pathways for derivatives of this compound have not been explicitly reported, the broader classes of quinoline and indole compounds are known to interact with a wide range of biological targets, including but not limited to:
-
Kinases: Many kinase inhibitors incorporate quinoline or indole motifs.
-
DNA and Topoisomerases: Intercalation with DNA and inhibition of topoisomerase enzymes are known mechanisms for some quinoline-based anticancer agents.
-
Microtubules: Certain indole derivatives are known to interfere with microtubule dynamics, leading to cell cycle arrest.
-
Receptors: Various G-protein coupled receptors (GPCRs) and nuclear receptors are modulated by compounds containing these heterocyclic systems.
The synthetic accessibility of diverse quinoline and indole derivatives from this compound makes it a highly attractive starting material for generating compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Caption: Drug discovery workflow utilizing the building block.
Application Notes and Protocols for Sonogashira Coupling of 1-Ethynyl-4-methyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the Sonogashira coupling reaction involving 1-Ethynyl-4-methyl-2-nitrobenzene. The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][2][3]
Introduction
The Sonogashira coupling of this compound with various aryl or vinyl halides provides a direct route to synthesize a diverse range of substituted diarylacetylenes. The presence of the nitro group, a strong electron-withdrawing group, can influence the reactivity of the aromatic ring and must be considered when optimizing reaction conditions. The general transformation is depicted below:
Scheme 1: General Sonogashira Coupling Reaction
Experimental Protocols
A generalized protocol for the Sonogashira coupling of this compound with an aryl halide is provided below. This protocol is based on standard Sonogashira conditions and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (TEA), diisopropylamine (DIPA))
-
Solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)
-
Anhydrous and anaerobic reaction setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and copper(I) iodide (0.02-0.10 eq).
-
Solvent and Base Addition: Add the anhydrous solvent, followed by the amine base (2.0-3.0 eq).
-
Reaction Execution: Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, depending on the reactivity of the aryl halide) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reactivity of aryl halides generally follows the trend I > Br > Cl.[2][4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Data Presentation: Summary of Reaction Parameters
The following tables summarize typical quantitative data for Sonogashira coupling reactions, which can be adapted for the specific case of this compound.
Table 1: Catalyst and Co-catalyst Loading
| Catalyst | Palladium Loading (mol%) | Copper(I) Iodide Loading (mol%) | Ligand (if applicable) |
| Pd(PPh₃)₂Cl₂ | 1 - 5 | 2 - 10 | PPh₃ |
| Pd(PPh₃)₄ | 1 - 5 | 2 - 10 | PPh₃ |
| Pd(OAc)₂ | 1 - 5 | 2 - 10 | PPh₃ or other phosphine ligands |
Table 2: Reaction Conditions
| Aryl Halide Reactivity | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Aryl Iodide | TEA, DIPA | THF, DMF | 25 - 50 | 2 - 8 |
| Aryl Bromide | TEA, DIPA | THF, DMF, Toluene | 50 - 100 | 6 - 24 |
| Aryl Chloride | Stronger bases (e.g., Cs₂CO₃) | Toluene, Dioxane | 80 - 120 | 12 - 48 |
Visualizations
Diagram 1: Experimental Workflow for Sonogashira Coupling
Caption: A flowchart illustrating the key steps in a typical Sonogashira coupling experiment.
Diagram 2: Catalytic Cycle of the Sonogashira Coupling
Caption: A diagram showing the key steps in the palladium-copper catalyzed Sonogashira reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Purification of 1-Ethynyl-4-methyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethynyl-4-methyl-2-nitrobenzene is a key building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Its versatile structure, featuring ethynyl, methyl, and nitro functionalities, allows for a wide range of chemical transformations. Achieving high purity of this compound is critical for the success of subsequent reactions and for ensuring the quality and reliability of final products. This document provides detailed protocols for the purification of this compound using two common and effective laboratory techniques: flash column chromatography and recrystallization.
Purification Strategies
The choice of purification method depends on the nature and quantity of impurities present in the crude product. Typically, synthesis of this compound via Sonogashira coupling may result in impurities such as residual starting materials, homocoupled acetylenes, and catalyst residues.
-
Flash Column Chromatography: This technique is highly effective for separating the target compound from a complex mixture of impurities with different polarities.
-
Recrystallization: This method is ideal for removing small amounts of impurities from a solid sample, yielding a highly crystalline and pure product.
Data Presentation
The following tables summarize the key parameters for the recommended purification techniques.
Table 1: Flash Column Chromatography Parameters
| Parameter | Recommended Conditions |
| Stationary Phase | Silica gel (60 Å, 40-63 µm) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Gradient Profile | 98:2 to 90:10 (Hexane:Ethyl Acetate) |
| Elution Monitoring | Thin Layer Chromatography (TLC) or UV detector |
| Typical Rf Value | ~0.3-0.4 in 9:1 Hexane:Ethyl Acetate |
Table 2: Recrystallization Parameters
| Parameter | Recommended Conditions |
| Solvent System | Ethanol or Methanol |
| Solvent Volume | Minimal amount of hot solvent to dissolve the solid |
| Dissolution Temp. | Boiling point of the solvent |
| Crystallization Temp. | Room temperature, followed by cooling to 0-4 °C |
| Expected Outcome | Formation of well-defined crystals |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes the purification of crude this compound using a standard flash chromatography setup.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 40-63 µm)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column
-
Pressurized air or nitrogen source
-
Fraction collector or test tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: In a beaker, add the required amount of silica gel and suspend it in the initial mobile phase (e.g., 98:2 hexane:ethyl acetate) to form a slurry.
-
Column Packing: Secure the column in a vertical position and pour the silica gel slurry into the column. Allow the silica to settle, and then gently tap the column to ensure even packing.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Carefully load the sample onto the top of the silica bed.
-
Elution: Begin the elution with the initial mobile phase, applying gentle pressure to achieve a steady flow rate.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., from 2% to 10%) to facilitate the elution of the target compound.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.
-
Product Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
This protocol is suitable for the final purification of this compound that is already of moderate purity.
Materials:
-
Partially purified this compound
-
Ethanol or Methanol
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent (ethanol or methanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. As the solution cools, the solubility of the compound will decrease, leading to the formation of crystals.
-
Further Cooling: To maximize the yield, place the flask in an ice bath for 15-30 minutes.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Mandatory Visualization
The following diagram illustrates the general workflow for the purification of a chemical compound, applicable to this compound.
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Ethynyl-4-methyl-2-nitrobenzene
Welcome to the technical support center for the purification of 1-Ethynyl-4-methyl-2-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound, typically achieved through a Sonogashira coupling reaction, can lead to several common impurities. These include:
-
Homocoupled alkyne (diacetylene): This byproduct forms from the coupling of two terminal alkyne molecules. Its formation is often promoted by the presence of oxygen and can be a significant issue in copper-catalyzed Sonogashira reactions.
-
Unreacted starting materials: Incomplete reactions can leave residual 4-halo-1-methyl-2-nitrobenzene (where halo is typically iodo or bromo) and the alkyne source (e.g., ethynyltrimethylsilane or acetylene gas).
-
Catalyst residues: Palladium and copper catalysts used in the Sonogashira coupling can contaminate the final product.
-
Solvent and base residues: Solvents like DMF or toluene and amine bases (e.g., triethylamine, diisopropylamine) used in the reaction may also be present in the crude product.
-
Positional isomers: Depending on the synthetic route of the starting materials, trace amounts of other nitrotoluene isomers may be present.
Q2: What are the recommended purification methods for this compound?
A2: The primary methods for purifying this compound are column chromatography and recrystallization.
-
Column Chromatography: This is a highly effective method for separating the target compound from impurities with different polarities. Silica gel is a commonly used stationary phase.
-
Recrystallization: This technique is suitable for obtaining highly pure crystalline material, provided a suitable solvent or solvent system can be identified. Common solvents for nitroaromatic compounds include ethanol, methanol, and mixtures containing hexanes or toluene.
Q3: How can I remove residual palladium and copper catalysts from my product?
A3: Catalyst removal is a critical step in the purification process. Several methods can be employed:
-
Aqueous workup: Washing the organic layer with an aqueous solution of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) or ammonia, can help remove metal ions.
-
Filtration through a plug of silica gel or celite: This can effectively remove precipitated palladium black and other solid catalyst residues.
-
Specialized scavengers: Various commercial resins and scavengers are designed to selectively bind and remove palladium and copper from organic solutions.
Q4: Is this compound stable under typical purification conditions?
A4: Nitroaromatic compounds are generally stable. However, the ethynyl group can be sensitive to certain conditions.
-
Acidic and Basic Conditions: Strong acidic or basic conditions should be avoided if possible, as they could potentially lead to side reactions involving the ethynyl or nitro groups. The use of mild bases like potassium carbonate or cesium carbonate is common in the preceding Sonogashira reaction.
-
Temperature: While many nitroaromatic compounds are thermally stable, prolonged exposure to high temperatures during distillation or other purification steps should be approached with caution, especially given the presence of the reactive ethynyl group.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the purification of this compound.
Problem 1: Low yield after column chromatography.
| Possible Cause | Troubleshooting Step |
| Product is highly retained on the silica gel. | The polarity of the eluent may be too low. Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| Product is co-eluting with a major impurity. | The chosen solvent system may not provide adequate separation. Try a different solvent system. For example, a dichloromethane/methanol gradient could offer different selectivity. |
| Product degradation on silica gel. | Some nitroaromatic compounds can be sensitive to the acidic nature of silica gel.[1] Consider deactivating the silica gel by pre-treating it with a small amount of triethylamine in the eluent. Alternatively, use a different stationary phase like alumina. |
| Product is streaking or tailing on the column. | This can be due to overloading the column or poor solubility in the mobile phase. Ensure the sample is fully dissolved in a minimum amount of solvent before loading. Dry loading the sample onto a small amount of silica can also improve resolution. |
Problem 2: Oily product obtained after purification instead of a solid.
| Possible Cause | Troubleshooting Step |
| Presence of residual solvent. | Ensure the product is thoroughly dried under high vacuum to remove any remaining solvent. Gentle heating may be applied if the compound is thermally stable. |
| Product is a low-melting solid or an oil at room temperature. | The physical state of the purified compound should be confirmed. If it is indeed an oil, further purification steps like bulb-to-bulb distillation (Kugelrohr) under high vacuum may be considered if the compound is sufficiently volatile and stable. |
| Presence of greasy impurities. | If recrystallization was the primary purification method, impurities may have oiled out with the product. An additional purification step, such as column chromatography, may be necessary to remove these impurities. |
Problem 3: Recrystallization fails to yield pure crystals.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent choice. | A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] Conduct small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) and solvent mixtures to find the optimal conditions. |
| Solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal of the pure compound. |
| Cooling the solution too quickly. | Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Too much solvent was used. | Using an excessive amount of solvent will prevent the solution from becoming saturated upon cooling, thus inhibiting crystallization. After dissolving the crude product in a minimal amount of boiling solvent, if crystallization does not occur upon cooling, try to carefully evaporate some of the solvent and cool again. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude product.
-
Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material.
-
Pack the column with silica gel (e.g., 230-400 mesh) using a slurry method with a non-polar solvent like hexane.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and then evaporating the solvent to obtain a free-flowing powder.
-
Carefully load the sample onto the top of the prepared column.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase, such as 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate or dichloromethane. A typical gradient might start from 0% and go up to 20% ethyl acetate in hexane.
-
The optimal solvent system should be determined beforehand using thin-layer chromatography (TLC).
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the product using TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Quantitative Data for Analogous Compound Purification (Illustrative)
| Compound | Purification Method | Stationary Phase | Mobile Phase / Solvent System | Yield (%) | Purity (%) |
| 4-Nitrophenylacetylene | Column Chromatography | Silica Gel | Ethyl acetate/Hexane (1:9) | 70-85 | >98 |
| 4-Methyl-2-nitroaniline | Column Chromatography | Silica Gel | Ethyl acetate/Petroleum ether (1:20) | 80 | >99 |
| p-Nitrotoluene | Recrystallization | Ethanol | - | ~90 | >99 |
Visualizations
Experimental Workflow for Purification
Caption: General experimental workflow for the purification of this compound.
Logical Relationship of Potential Impurities
Caption: Logical relationship of the target compound to its potential impurities from synthesis.
References
Identifying and minimizing side reactions in 1-Ethynyl-4-methyl-2-nitrobenzene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-ethynyl-4-methyl-2-nitrobenzene. The synthesis of this and similar substituted nitrophenylacetylenes is often accomplished via a Sonogashira coupling reaction, a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide. However, side reactions and challenging purifications can arise, particularly with sterically hindered and electronically deactivated substrates.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on a two-step process: the Sonogashira coupling of a protected alkyne with a substituted aryl halide, followed by deprotection.
Scenario 1: Low or No Product Yield in Sonogashira Coupling
Question: I am attempting the Sonogashira coupling of 2-bromo-5-methyl-1-nitrobenzene with (trimethylsilyl)acetylene and observing very low to no formation of the desired product. What are the potential causes and solutions?
Answer:
Low or no yield in a Sonogashira coupling, especially with a sterically hindered substrate like 2-bromo-5-methyl-1-nitrobenzene, can stem from several factors. The presence of both a nitro group and a methyl group ortho to the reacting site can influence the reaction's efficiency.
Possible Causes and Recommended Actions:
-
Insufficient Catalyst Activity: The standard palladium catalysts like Pd(PPh₃)₂Cl₂ may not be active enough for this sterically hindered substrate.
-
Solution: Employ a more active catalyst system. Catalysts with bulky, electron-rich phosphine ligands such as XPhos or SPhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ can be more effective. N-heterocyclic carbene (NHC)-palladium complexes are also a good alternative for challenging couplings.
-
-
Inappropriate Reaction Temperature: The oxidative addition step can be slow for sterically hindered aryl bromides at room temperature.
-
Solution: Gradually increase the reaction temperature. Monitor the reaction by TLC or GC-MS to find the optimal temperature that promotes product formation without significant decomposition. Temperatures in the range of 60-100 °C are often required for less reactive aryl bromides.
-
-
Incorrect Solvent Choice: The solvent can significantly impact the solubility of reagents and the stability of the catalytic species.
-
Solution: While triethylamine can act as both a base and a solvent, in some cases, a co-solvent like DMF, THF, or dioxane can improve results. Ensure all solvents are anhydrous and thoroughly degassed to prevent catalyst deactivation and side reactions.
-
-
Base Inefficiency: The choice and amount of base are crucial for the deprotonation of the alkyne and neutralization of the generated HX.
-
Solution: While triethylamine is common, other bases like diisopropylethylamine (DIPEA) or cesium carbonate (Cs₂CO₃) can be more effective in certain cases. An excess of the amine base is typically used.
-
Scenario 2: Significant Formation of Homocoupled Alkyne (Glaser Coupling Product)
Question: My Sonogashira reaction is producing a significant amount of the homocoupled dimer of (trimethylsilyl)acetylene (1,4-bis(trimethylsilyl)buta-1,3-diyne). How can I minimize this side reaction?
Answer:
The formation of alkyne dimers, known as the Glaser coupling product, is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used. This side reaction is promoted by the presence of oxygen.
Possible Causes and Recommended Actions:
-
Presence of Oxygen: Oxygen facilitates the oxidative homocoupling of the copper acetylide intermediate.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (nitrogen or argon). All solvents and reagents should be thoroughly degassed using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas.
-
-
Copper-Free Conditions: The copper(I) co-catalyst is the primary culprit in Glaser coupling.
-
Solution: Switch to a copper-free Sonogashira protocol. These conditions often require a more active palladium catalyst with bulky phosphine ligands (e.g., Pd/P(t-Bu)₃) and a suitable base.
-
-
Slow Cross-Coupling: If the desired cross-coupling reaction is slow, the competing homocoupling can become more prominent.
-
Solution: Optimize the reaction conditions to accelerate the Sonogashira coupling as described in Scenario 1 (e.g., higher temperature, more active catalyst).
-
Scenario 3: Difficulty in Deprotecting the Trimethylsilyl (TMS) Group
Question: I have successfully synthesized (4-methyl-2-nitrophenyl)ethynyl(trimethyl)silane, but I am struggling to remove the TMS protecting group to obtain the final product. What conditions should I use?
Answer:
The deprotection of the TMS group is typically straightforward but can be influenced by the other functional groups present in the molecule.
Recommended Deprotection Conditions:
-
Mild Basic Conditions: The most common and generally effective method is treatment with a mild base in a protic solvent.
-
Protocol: Dissolve the TMS-protected compound in a mixture of methanol and a solvent in which it is soluble (e.g., THF or dichloromethane). Add a catalytic amount of potassium carbonate (K₂CO₃) or a stoichiometric amount of potassium fluoride (KF). Stir at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
-
Fluoride-Based Reagents: For more resistant cases, a stronger fluoride source can be used.
-
Protocol: Treat the TMS-protected compound with tetrabutylammonium fluoride (TBAF) in THF at 0 °C to room temperature. Be aware that TBAF is quite basic and may not be compatible with all functional groups.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the Sonogashira coupling to synthesize this compound?
A1: The recommended starting material is an aryl halide, specifically 2-halo-5-methyl-1-nitrobenzene. The reactivity of the halide follows the order I > Br > Cl.[1] While 2-bromo-5-methyl-1-nitrobenzene is a common choice, the corresponding iodide (2-iodo-5-methyl-1-nitrobenzene) will be more reactive and may allow for milder reaction conditions, potentially reducing side reactions.
Q2: Why is a protecting group like trimethylsilyl (TMS) used on the acetylene?
A2: A protecting group on the terminal alkyne, such as TMS, serves two primary purposes. First, it prevents the acidic acetylenic proton from interfering with other functionalities or reagents. Second, and more importantly in the context of the Sonogashira reaction, it helps to suppress the unwanted homocoupling (Glaser coupling) of the terminal alkyne, which is a common side reaction.[2]
Q3: What are the key parameters to control to minimize side reactions?
A3: The key parameters to control are:
-
Inert Atmosphere: Strictly exclude oxygen to minimize Glaser homocoupling.
-
Catalyst System: Choose a palladium catalyst and ligand combination that is active enough for the specific substrate to ensure the desired cross-coupling is faster than competing side reactions.
-
Copper Co-catalyst: Consider using copper-free conditions if homocoupling is a major issue.
-
Temperature: Optimize the temperature to promote the desired reaction without causing degradation of starting materials, products, or the catalyst.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved by flash column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is commonly used. The polarity of the eluent can be adjusted based on the TLC analysis of the crude product.
Q5: Are there any specific safety precautions to consider for this synthesis?
A5: Yes. Nitroaromatic compounds can be toxic and potentially explosive, especially upon heating. It is essential to handle these compounds with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can also be toxic and should be handled with care. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.
Data Presentation
Table 1: Optimization of Sonogashira Coupling Conditions for a Model Reaction
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | - | Et₃N | Et₃N | 60 | 24 | <10 |
| 2 | Pd₂(dba)₃ (1) | XPhos (2) | Et₃N | Toluene | 80 | 12 | 75 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | DIPEA | Dioxane | 100 | 8 | 82 |
| 4 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 90 | 12 | 65 |
Note: This table presents hypothetical data for a model reaction of a sterically hindered nitroaryl bromide with a protected alkyne to illustrate the impact of different reaction parameters on the yield. Actual results may vary.
Experimental Protocols
Protocol 1: Sonogashira Coupling of 2-Bromo-5-methyl-1-nitrobenzene with (Trimethylsilyl)acetylene
-
To a dried Schlenk flask, add 2-bromo-5-methyl-1-nitrobenzene (1.0 eq), Pd₂(dba)₃ (0.01 eq), and XPhos (0.02 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Add triethylamine (2.0 eq) and (trimethylsilyl)acetylene (1.2 eq) via syringe.
-
Heat the reaction mixture to 80 °C and stir under argon.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 98:2 hexanes:ethyl acetate) to afford (4-methyl-2-nitrophenyl)ethynyl(trimethyl)silane.
Protocol 2: Deprotection of (4-methyl-2-nitrophenyl)ethynyl(trimethyl)silane
-
Dissolve the TMS-protected compound (1.0 eq) in a 1:1 mixture of methanol and dichloromethane.
-
Add potassium carbonate (0.2 eq).
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Remove the solvent under reduced pressure.
-
Add water and extract the product with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Visualizations
Caption: Troubleshooting workflow for low product yield.
References
Optimizing catalyst loading for Sonogashira coupling of 1-Ethynyl-4-methyl-2-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Sonogashira coupling of 1-Ethynyl-4-methyl-2-nitrobenzene and related compounds. The content focuses on optimizing catalyst loading to achieve desired reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the typical palladium catalyst loading for Sonogashira coupling of an electron-deficient aryl halide like one with a nitro group?
A1: For Sonogashira reactions involving electron-deficient aryl halides, palladium catalyst loading can vary significantly based on the specific catalyst, ligands, and reaction conditions. While standard protocols often suggest loadings up to 5 mol% for catalysts like Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂, more efficient catalyst systems can achieve good to excellent yields with much lower loadings.[1] For instance, some palladium-nitrogen or N-Heterocyclic Carbene (NHC) palladium complexes can be effective at loadings as low as 0.02 to 0.1 mol%.[1] It is always recommended to start with a higher loading (e.g., 1-2 mol%) and then optimize by decreasing the catalyst amount.
Q2: How does the nitro group on the aryl halide affect the Sonogashira coupling reaction?
A2: The presence of an electron-withdrawing group (EWG) like a nitro group on the aryl halide generally increases its reactivity towards oxidative addition to the palladium(0) center. This is often the rate-limiting step in the catalytic cycle.[2] Consequently, aryl halides with nitro groups can often be coupled under milder conditions or with lower catalyst loadings compared to electron-rich aryl halides.[3] However, the specific position of the nitro group can influence reactivity, and other functional groups on the molecule must also be considered for potential side reactions.
Q3: Is a copper co-catalyst necessary for the Sonogashira coupling of nitro-substituted aryl halides?
A3: While the classic Sonogashira protocol utilizes a copper(I) co-catalyst to facilitate the reaction, particularly by activating the terminal alkyne, it is not always essential.[1][4] Copper-free Sonogashira conditions have been developed and can be advantageous in preventing the formation of alkyne homocoupling (Glaser coupling) byproducts, which can be a significant issue.[2] For electron-deficient substrates, which are already activated, a copper-free system may be a viable and cleaner option.
Q4: What are the most common palladium catalysts used for this type of reaction?
A4: The most commonly employed palladium sources are Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, with the latter often being preferred due to its higher solubility and stability.[2] Other palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ can also be used, often in combination with specific phosphine ligands.[1] The choice of catalyst can be influenced by the specific substrates, desired reaction conditions (e.g., temperature, solvent), and whether a copper-free system is being used.
Troubleshooting Guide
Problem 1: Low to no yield of the desired product.
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Is the catalyst loading sufficient?
-
For challenging substrates or initial experiments, a higher catalyst loading (e.g., 2-5 mol% Pd) may be necessary to initiate the reaction. If you started with a very low loading, consider increasing it.
-
-
Is the catalyst active?
-
Palladium catalysts, especially Pd(PPh₃)₄, can degrade upon exposure to air and moisture. Ensure you are using a fresh or properly stored catalyst. The formation of palladium black early in the reaction can indicate catalyst decomposition.
-
-
Are the reaction conditions appropriate?
-
While electron-deficient aryl halides are more reactive, aryl bromides or chlorides may still require elevated temperatures (e.g., 80-100 °C) to facilitate oxidative addition.[5] Ensure your solvent and base are dry and degassed, as oxygen can deactivate the catalyst and water can interfere with the reaction.[6]
-
Problem 2: Significant formation of alkyne homocoupling (Glaser) product.
-
Is a copper co-catalyst being used?
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The presence of a copper(I) co-catalyst in an oxygen-containing atmosphere is a primary cause of alkyne dimerization.[2]
-
Solution: Switch to a copper-free Sonogashira protocol. If copper is necessary for reactivity, ensure the reaction is performed under strictly anaerobic conditions.
-
-
Is the rate of the cross-coupling reaction too slow?
-
If the desired cross-coupling is sluggish, the competing homocoupling reaction can become more prominent.[7]
-
Solution: Consider increasing the palladium catalyst loading or switching to a more active catalyst system to accelerate the cross-coupling pathway.
-
Problem 3: The reaction starts but does not go to completion.
-
Is the catalyst deactivating over time?
-
High temperatures or impurities in the reagents can lead to the gradual decomposition of the catalyst.
-
Solution: Try lowering the reaction temperature and extending the reaction time. Alternatively, a more stable catalyst, such as one with bulky electron-rich phosphine ligands, could be employed.[2]
-
-
Is the catalyst loading too low for full conversion?
-
A very low catalyst loading might not be sufficient to convert all the starting material before the catalyst loses its activity.
-
Solution: Incrementally increase the palladium catalyst loading to see if conversion improves.
-
Data Presentation
The following table summarizes the effect of catalyst loading on the Sonogashira coupling of p-iodonitrobenzene with phenylacetylene, a reaction analogous to the coupling of this compound.
| Catalyst Loading (ppm) | Reaction Time (h) | Yield (%) |
| 100 | 2 | 93 |
| 50 | 3 | 91 |
| 25 | 5 | 88 |
| 10 | 8 | 82 |
Data adapted from a study on the Sonogashira coupling of p-iodonitrobenzene.[8]
Experimental Protocols
General Protocol for Sonogashira Coupling of an Aryl Halide with this compound
This protocol is a general guideline and may require optimization for specific substrates and equipment.
Materials:
-
Aryl halide (e.g., 1-bromo-4-methyl-2-nitrobenzene or 1-iodo-4-methyl-2-nitrobenzene) (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)
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Copper(I) iodide (CuI) (0.02 mmol, 2 mol%) (for copper-catalyzed protocol)
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Anhydrous, degassed solvent (e.g., triethylamine, THF, or DMF) (5 mL)
-
Anhydrous base (if not using triethylamine as solvent, e.g., diisopropylethylamine) (2.0 mmol)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, and copper(I) iodide (if used).
-
Add the anhydrous, degassed solvent and base.
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Stir the mixture for a few minutes until the solids are dissolved or well-suspended.
-
Add the this compound via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., room temperature for aryl iodides, 60-80 °C for aryl bromides) and stir.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the amine base and copper salts.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in Sonogashira coupling.
Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.
References
Stability and storage conditions for 1-Ethynyl-4-methyl-2-nitrobenzene
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of 1-Ethynyl-4-methyl-2-nitrobenzene. It also includes troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place. Inert gas blanketing, such as with argon or nitrogen, is recommended for long-term storage to prevent degradation from atmospheric moisture and oxygen.
Q2: What is the expected shelf-life of this compound?
Q3: What are the primary signs of degradation?
A3: Degradation of this compound may be indicated by a change in color (darkening), a change in physical state, or the appearance of impurities in analytical tests such as NMR or HPLC. The presence of the ethynyl and nitro functional groups makes the compound susceptible to certain degradation pathways.
Q4: Is this compound sensitive to light, air, or moisture?
A4: Yes. Like many organic compounds, prolonged exposure to light can lead to photochemical degradation. The terminal alkyne group can be sensitive to oxidation in the presence of air, and moisture can affect its reactivity in certain applications, such as in coupling reactions that require anhydrous conditions.
Stability and Storage Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the alkyne and other sensitive parts of the molecule. |
| Light | Amber vial or dark location | Prevents photochemical degradation. |
| Moisture | Tightly sealed container, desiccate if necessary | Minimizes hydrolysis and maintains reactivity for moisture-sensitive reactions. |
| Purity | Re-purify if signs of degradation are observed | Impurities can catalyze further decomposition. |
Troubleshooting Guide
Issue 1: Inconsistent or low yields in Sonogashira coupling reactions.
-
Possible Cause 1: Degradation of this compound.
-
Solution: Use freshly purchased or properly stored material. If degradation is suspected, purify the compound by column chromatography before use.
-
-
Possible Cause 2: Inadequate reaction conditions.
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Solution: Ensure that the reaction is performed under strictly anhydrous and anaerobic conditions. Degas all solvents and reagents thoroughly. The choice of palladium catalyst, copper(I) co-catalyst, base, and solvent can significantly impact the reaction outcome. Electron-withdrawing groups, such as the nitro group, can affect the reactivity of the aryl halide in the coupling reaction.
-
-
Possible Cause 3: Catalyst deactivation.
-
Solution: The presence of impurities can poison the palladium catalyst. Ensure all starting materials are of high purity.
-
Issue 2: Observation of side products in reactions.
-
Possible Cause 1: Homocoupling of the alkyne (Glaser coupling).
-
Solution: This is a common side reaction in Sonogashira couplings. Minimize the concentration of the copper(I) catalyst and ensure a sufficiently high concentration of the aryl halide partner.
-
-
Possible Cause 2: Reduction of the nitro group.
-
Solution: Certain reagents or reaction conditions, particularly those involving reducing agents or certain metals, can lead to the reduction of the nitro group to an amino group or other intermediates.[2] Carefully select reagents that are compatible with the nitro functionality.
-
-
Possible Cause 3: Polymerization of the alkyne.
-
Solution: Terminal alkynes can be prone to polymerization, especially at elevated temperatures or in the presence of certain metal catalysts. Use the lowest effective temperature for your reaction and consider using a protecting group for the alkyne if polymerization is a persistent issue.
-
Experimental Protocols
Protocol: Sonogashira Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Anhydrous triethylamine (Et₃N) or other suitable amine base
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).
-
Add the anhydrous solvent and the anhydrous amine base.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the reaction to the desired temperature (typically 50-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visual Troubleshooting Guide
Caption: A decision tree for troubleshooting low yields in Sonogashira coupling reactions.
References
Troubleshooting guide for click reactions involving substituted nitrobenzenes
Technical Support Center: Click Chemistry
This guide provides troubleshooting advice and answers to frequently asked questions for researchers conducting copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions with substrates containing substituted nitrobenzene moieties.
Frequently Asked Questions (FAQs)
Q1: Why is my click reaction with a nitrobenzene-substituted azide or alkyne failing or giving a low yield?
Answer: Low or no yield in CuAAC reactions involving nitrobenzene-substituted substrates can stem from several common issues in click chemistry, which may be amplified by the unique electronic properties of the nitro group. The primary causes include inactive catalyst, suboptimal reaction conditions, substrate instability, or potential side reactions. The strong electron-withdrawing nature of the nitro group can decrease the reactivity of the alkyne or azide, making the reaction more sluggish than with electron-neutral or electron-donating groups.
Troubleshooting Steps:
-
Catalyst Inactivity: The active catalyst is Cu(I), which can easily oxidize to the inactive Cu(II) state.[1]
-
Suboptimal Conditions: Reactions with electron-deficient substrates like nitrobenzenes may require more forcing conditions.
-
Reagent Concentration: Incorrect stoichiometry or low concentrations can hinder the reaction.
-
Side Reactions: The nitro group itself can undergo reduction to an amino group, especially under prolonged exposure to reducing conditions, although this is less common with sodium ascorbate.[7]
-
Solution: Monitor the reaction for the appearance of aniline-like byproducts. If reduction is suspected, minimize reaction time and avoid unnecessarily high temperatures or excess reducing agent.
-
Q2: What are the recommended starting concentrations and conditions for a CuAAC reaction with a nitroaromatic substrate?
Answer: For a successful reaction, it is crucial to use appropriate concentrations of all components. While standard protocols provide a good starting point, adjustments may be necessary for less reactive nitrobenzene-containing substrates. The use of a copper-stabilizing ligand is highly recommended to maintain catalytic activity and protect biomolecules if they are part of the reaction.[8][9]
Data Presentation: Recommended Reaction Component Concentrations
The following table summarizes typical stock and final concentrations for a robust CuAAC reaction.
| Component | Stock Solution Concentration | Final Concentration | Equivalents (Relative to Limiting Reagent) | Reference |
| Alkyne/Azide Substrate | 1-10 mM | 20 µM - 5 mM | 1.0 - 1.5 | [5][8] |
| Copper (II) Sulfate | 20-100 mM | 0.1 - 0.25 mM | 0.1 - 1.0 | [2][8] |
| Ligand (THPTA) | 100-200 mM | 0.5 - 1.25 mM | 0.5 - 5.0 (5x Copper) | [2][9] |
| Sodium Ascorbate | 100-300 mM | 1 - 5 mM | 5.0 - 50 | [2][3] |
Note: It is best practice to pre-mix the CuSO₄ and ligand before adding them to the reaction mixture. The sodium ascorbate should be added last to initiate the reaction.[5][6]
Q3: I'm observing unexpected byproducts. Could the nitro group be causing side reactions?
Answer: Yes, while the azide-alkyne cycloaddition is highly specific, the presence of a nitro group introduces the possibility of side reactions, primarily reduction. The standard reducing agent, sodium ascorbate, is generally mild enough to not reduce the nitro group under typical click conditions. However, contamination of the reaction with stronger reducing agents or the use of certain catalytic systems (e.g., heterogeneous catalysts like Fe/Cu) could lead to the reduction of the nitrobenzene to nitrosobenzene, hydroxylaminobenzene, or aniline.[10][11] This is a critical consideration in drug development, where product purity is paramount.
Q4: How can I effectively purify the final triazole product and remove the copper catalyst?
Answer: Purification can be challenging due to residual copper catalyst and potentially unreacted starting materials. The green/blue color of a crude product often indicates copper contamination.[12]
Purification Strategies:
-
Copper Removal:
-
Aqueous Wash: If your product is soluble in an organic solvent (e.g., ethyl acetate, DCM), wash the organic layer with an aqueous solution of a chelating agent like EDTA or aqueous ammonia to sequester and remove copper ions.[12]
-
Filtration: Pass a solution of your crude product through a small plug of silica gel, which can retain a significant amount of copper salts.
-
-
Chromatography:
-
Technique: Flash column chromatography on silica gel is the most common method for purifying small organic molecules.
-
Solvent System: The polarity of the solvent system will depend on your specific product. A gradient elution from a non-polar solvent (like hexane or petroleum ether) to a more polar one (like ethyl acetate) is typically effective. The triazole product is generally more polar than the starting alkyne and azide.
-
-
Recrystallization: If the product is a solid and of sufficient purity after initial workup, recrystallization can be an excellent final purification step to obtain highly pure material.
Experimental Protocols
General Protocol for CuAAC with a Nitrobenzene-Substituted Substrate
This protocol is adapted for a small-scale (1-10 mg) reaction and should be optimized for specific substrates.[13]
1. Preparation of Stock Solutions:
-
Substrate (Alkyne or Azide): 10 mM in DMSO or an appropriate organic solvent/buffer.
-
Copper (II) Sulfate (CuSO₄): 100 mM in deionized water.[13]
-
Ligand (THPTA): 200 mM in deionized water.[13]
-
Sodium Ascorbate (NaAsc): 100 mM in deionized water (prepare fresh).[13]
2. Reaction Setup:
-
In a microcentrifuge tube, add the limiting reagent (e.g., 100 µL of 10 mM nitrobenzene-azide, 1 µmol).
-
Add the second substrate in a slight excess (e.g., 12 µL of 100 mM alkyne, 1.2 µmol).
-
Add buffer (e.g., PBS) or solvent (e.g., t-BuOH/water) to bring the total volume to ~850 µL.
-
Prepare the Catalyst Complex: In a separate tube, mix the CuSO₄ and THPTA ligand in a 1:2 molar ratio.[13] For this reaction, add 2.5 µL of 100 mM CuSO₄ (0.25 µmol) and 2.5 µL of 200 mM THPTA (0.5 µmol). Vortex briefly and let it stand for 2-3 minutes.
-
Add the 5 µL of the prepared catalyst complex to the main reaction tube.
-
Initiate the Reaction: Add 40 µL of freshly prepared 100 mM sodium ascorbate (4 µmol, 40 equivalents relative to the azide) to the mixture.[13] Vortex gently to mix.
3. Reaction and Monitoring:
-
Incubate the reaction at room temperature or elevate to 37-40°C. Protect from light if any components are light-sensitive.[2][13]
-
Allow the reaction to proceed for 1-4 hours. For electron-deficient substrates, the reaction may require overnight incubation.
-
Monitor the reaction progress by TLC (staining with an appropriate agent like potassium permanganate) or by LC-MS to check for the formation of the product mass.
4. Workup and Purification:
-
Quench the reaction by adding 1 mL of water.
-
Extract the product with an organic solvent like ethyl acetate (3 x 2 mL).
-
Combine the organic layers and wash with an aqueous EDTA solution (0.5 M) to remove copper, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography.
References
- 1. broadpharm.com [broadpharm.com]
- 2. confluore.com [confluore.com]
- 3. researchgate.net [researchgate.net]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. mdpi.com [mdpi.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Purification and characterization of nitrobenzene nitroreductase from Pseudomonas pseudoalcaligenes JS45 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reduction of nitrobenzene by the catalyzed Fe/Cu process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sciencemadness Discussion Board - Click Chemistry - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. axispharm.com [axispharm.com]
Methods for removing impurities from crude 1-Ethynyl-4-methyl-2-nitrobenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 1-Ethynyl-4-methyl-2-nitrobenzene. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, which is often synthesized via a Sonogashira coupling reaction.[1][2][3]
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Purified Product | Incomplete Reaction: The Sonogashira coupling may not have gone to completion, leaving significant amounts of starting materials. | Before purification, monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the consumption of starting materials. |
| Product Loss During Extraction: The product may have some solubility in the aqueous phase during workup. | Minimize the volume of aqueous washes. Ensure the organic solvent used for extraction (e.g., ethyl acetate, dichloromethane) is appropriate for the product's polarity. | |
| Co-elution of Product and Impurities: The chosen solvent system for column chromatography may not be optimal, leading to overlapping fractions containing both the product and impurities. | Optimize the eluent system for column chromatography using TLC. A common starting point for similar compounds is a mixture of hexane and ethyl acetate.[4] A reported system for a related compound is hexane:ether:acetone (30:1:2).[5] | |
| Presence of Dark, Insoluble Material | Catalyst Precipitation: Palladium catalysts can sometimes precipitate out of the reaction mixture as palladium black. | Filter the reaction mixture through a pad of Celite® before aqueous workup to remove insoluble catalyst residues.[6] |
| Polymerization of Alkyne: Terminal alkynes can undergo oxidative homocoupling (Glaser coupling), especially in the presence of copper catalysts and oxygen, leading to polymeric byproducts. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. | |
| Yellow or Brown Color in the Final Product | Residual Nitro-aromatic Impurities: Starting materials or side-products containing the nitro group can impart color. | Careful column chromatography is essential. Monitor fractions by TLC to isolate the pure, typically paler yellow, product. |
| Trace Metal Catalyst Contamination: Residual palladium or copper catalysts can give the product a colored tint. | After column chromatography, consider passing the product solution through a plug of activated carbon or a specialized metal scavenger to remove trace metals. | |
| Broad Melting Point Range of the Purified Solid | Presence of Impurities: A broad melting point range is a classic indicator of an impure solid compound. | Re-purify the product. This could involve a second column chromatography or recrystallization from an appropriate solvent system. |
| Oily or Gummy Final Product | Incomplete Removal of Solvents: Residual high-boiling solvents (e.g., DMF, if used in the reaction) can be difficult to remove under standard rotary evaporation. | After concentrating the purified fractions, dry the product under high vacuum for an extended period. |
| Presence of Greasy Impurities: Some byproducts might be oily in nature and co-elute with the product. | Adjust the polarity of the eluent during column chromatography to better separate these impurities. A less polar solvent system might be required. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The primary impurities typically arise from the Sonogashira coupling reaction and include:
-
Unreacted Starting Materials: 4-halo-1-methyl-2-nitrobenzene (where halo is typically iodo or bromo) and the terminal alkyne.
-
Homocoupled Alkyne (Diacetylene): A common byproduct formed from the oxidative coupling of the terminal alkyne.
-
Residual Catalysts: Palladium and copper catalysts or their complexes.[1]
-
Solvent Residues: High-boiling point solvents such as DMF or triethylamine used in the reaction.
Q2: How can I effectively remove the palladium and copper catalysts after the reaction?
A2: Several methods can be employed:
-
Filtration through Celite®: Before the main purification, filtering the crude reaction mixture through a pad of Celite® can remove a significant portion of the precipitated metal catalysts.[6]
-
Aqueous Wash: Washing the organic extract with an aqueous solution of ammonium chloride can help remove copper salts.
-
Column Chromatography: Silica gel is effective at adsorbing metal complexes, separating them from your product during elution.
-
Metal Scavengers: For applications requiring very low metal content, specialized solid-supported scavengers with thiol or amine functionalities can be used to bind and remove residual palladium.
Q3: What is a good starting solvent system for column chromatography?
A3: A good starting point for optimizing the separation on TLC is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate. For compounds similar to this compound, ratios ranging from 9:1 to 4:1 (hexane:ethyl acetate) are often effective. A specific eluent system reported for the purification of a structurally similar compound, 2-Methyl-4-nitro-1-(phenylethynyl)benzene, is a mixture of hexane, ether, and acetone in a 30:1:2 ratio.[5]
Q4: Can I purify this compound by recrystallization?
A4: Recrystallization can be an effective method for final purification if the crude product is already of reasonable purity and is a solid. The choice of solvent is critical. A good recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble even when hot. Common solvent systems to screen for nitro-aromatic compounds include ethanol, isopropanol, or mixed solvent systems like ethyl acetate/hexane or dichloromethane/hexane.
Q5: How can I confirm the purity of my final product?
A5: The purity of this compound can be assessed by a combination of techniques:
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system is a good indication of purity.
-
Melting Point Analysis: A sharp melting point range that is consistent with the literature value suggests high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should show the expected signals without significant peaks corresponding to impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water is a suitable approach.
Quantitative Data Summary
The following table summarizes typical data associated with the purification of aryl alkynes synthesized via Sonogashira coupling. The values are illustrative and can vary based on the specific reaction conditions and the scale of the experiment.
| Parameter | Typical Value Range | Method of Determination | Notes |
| Crude Product Purity | 50-80% | HPLC, GC-MS, 1H NMR | Highly dependent on reaction conversion and side reactions. |
| Purity after Column Chromatography | >95% | HPLC, 1H NMR | A well-optimized column is crucial. |
| Yield after Column Chromatography | 60-90% | Gravimetric | Based on the theoretical yield from the limiting reagent.[5] |
| Residual Palladium Content | <50 ppm | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Can be further reduced with metal scavengers. |
| Melting Point | Sharp, within a 1-2 °C range | Melting Point Apparatus | A broad range indicates the presence of impurities. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline for the purification of crude this compound obtained from a Sonogashira reaction.
1. Workup of the Reaction Mixture: a. If the reaction was performed in a high-boiling solvent like DMF, dilute the mixture with ethyl acetate and wash extensively with water to remove the DMF. b. Wash the organic layer with saturated aqueous ammonium chloride solution to remove copper salts, followed by a wash with brine. c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
2. Preparation of the Column: a. Select a glass column of appropriate size for the amount of crude material. b. Securely plug the bottom of the column with a small piece of cotton or glass wool. c. Add a layer of sand (approximately 1-2 cm) over the plug. d. Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate). e. Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles. f. Add another layer of sand on top of the silica gel bed.
3. Loading and Elution: a. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). b. Carefully load the dissolved sample onto the top of the silica gel bed. c. Begin elution with the low-polarity solvent system, collecting fractions in test tubes. d. Monitor the separation by TLC analysis of the collected fractions. e. Gradually increase the polarity of the eluent (e.g., to 90:10 or 80:20 hexane:ethyl acetate) to elute the product. A reported system for a similar compound is a 30:1:2 mixture of hexane:ether:acetone.[5]
4. Product Isolation: a. Combine the fractions containing the pure product as determined by TLC. b. Evaporate the solvent from the combined fractions using a rotary evaporator. c. Dry the purified product under high vacuum to remove any residual solvent.
Visualizations
Experimental Workflow for Purification
References
Challenges in the scale-up synthesis of 1-Ethynyl-4-methyl-2-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-Ethynyl-4-methyl-2-nitrobenzene.
Troubleshooting Guide
This guide addresses common issues encountered during the Sonogashira coupling reaction for the synthesis of this compound.
| Issue | Question | Possible Causes & Solutions |
| Low or No Product Formation | Q1: My reaction is not proceeding, and I am recovering my starting aryl halide. What could be the problem? | A: This is a common issue that can stem from several factors:Aryl Halide Reactivity: The reactivity of the aryl halide is critical. Aryl iodides are significantly more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. For a successful scale-up, starting with 1-iodo-4-methyl-2-nitrobenzene is highly recommended over the corresponding bromide or chloride. If you are using an aryl bromide, you may need to increase the reaction temperature and/or use a more active catalyst system.[1][2]Catalyst Inactivity: The Palladium(0) catalyst can be sensitive to air and may have decomposed. Ensure your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). The formation of palladium black is an indicator of catalyst decomposition. Using fresh, high-quality catalyst and ligands is crucial.Insufficient Degassing: Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and catalyst decomposition. Ensure all solvents and reagents are thoroughly degassed before use.Low Reaction Temperature: While the reaction can proceed at room temperature with highly reactive substrates like aryl iodides, less reactive aryl bromides may require heating.[1] |
| Significant Side Product Formation | Q2: I am observing a significant amount of a side product that appears to be a dimer of my alkyne. How can I minimize this? | A: This side product is likely the result of Glaser-type homocoupling of the terminal alkyne. This is often promoted by the presence of oxygen and the copper(I) co-catalyst.Minimize Oxygen: As mentioned, rigorous degassing of the reaction mixture is essential.Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While the reaction may be slower, it can significantly reduce alkyne homocoupling.Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration of the copper acetylide intermediate, disfavoring the homocoupling pathway. |
| Difficulty in Purification | Q3: How can I effectively remove the palladium and copper catalysts from my final product? | A: Residual metals are a common concern, especially in pharmaceutical applications.Aqueous Workup: A standard aqueous workup with ammonium chloride can help to remove the bulk of the copper salts.Filtration through Celite/Silica: Filtering the crude reaction mixture through a plug of Celite or silica gel can remove a significant portion of the palladium catalyst.Specialized Scavengers: For very low residual metal levels, consider using metal scavengers (resins or silicas functionalized with thiol groups) that can selectively bind to palladium and copper.Recrystallization: If the product is a solid, recrystallization is an effective final purification step to remove residual catalysts and other impurities. |
| Reaction Stalls at Scale-up | Q4: My reaction worked well on a small scale, but it is stalling or giving low yields upon scale-up. What should I consider? | A: Scale-up introduces challenges related to mass and heat transfer.Mixing Efficiency: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if reagents are added portion-wise.Temperature Control: The Sonogashira reaction can be exothermic. Ensure your reactor has adequate cooling capacity to maintain the optimal reaction temperature. Localized overheating can lead to catalyst decomposition and side reactions.Degassing at Scale: Ensure your degassing procedure is effective for the larger volume of solvents and reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
For the highest chance of success, especially at scale, 1-iodo-4-methyl-2-nitrobenzene is the recommended starting material due to its higher reactivity in the Sonogashira coupling compared to the bromo or chloro analogues.
Q2: Should I use a protected or unprotected alkyne?
Using a protected alkyne such as (trimethylsilyl)acetylene (TMS-acetylene) is a common and effective strategy.[3][4] This prevents side reactions at the terminal C-H bond and can improve the stability of the alkyne. The TMS group can be easily removed in a subsequent step, often in a one-pot procedure, by treatment with a fluoride source (e.g., TBAF) or a base like potassium carbonate in methanol.[5]
Q3: What are the typical catalyst and co-catalyst loadings for this reaction?
Typical catalyst loadings for the Sonogashira reaction are in the range of 1-5 mol% for the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and 1-10 mol% for the copper(I) co-catalyst (e.g., CuI). For scale-up, it is often desirable to optimize these loadings to the lowest effective levels.
Q4: Which solvent and base are most suitable?
A variety of solvents and bases can be used. Common solvents include THF, DMF, and toluene. The base is typically an amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which also often serves as a co-solvent. The base is required to neutralize the hydrogen halide formed during the reaction.
Q5: What are the main safety concerns associated with this synthesis?
There are two primary safety concerns:
-
Nitroaromatic Compounds: this compound and its precursors are nitroaromatic compounds, which are often toxic and potentially mutagenic. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn, and work should be conducted in a well-ventilated fume hood.
-
Acetylene Gas: If using acetylene gas directly, be aware that it is highly flammable and can decompose explosively under pressure. Using a protected alkyne like TMS-acetylene is a safer alternative.
Data Presentation
The following tables present representative data for Sonogashira coupling reactions, illustrating the impact of different parameters. Note that these are generalized examples, and optimal conditions for the synthesis of this compound should be determined experimentally.
Table 1: Effect of Aryl Halide on Reaction Outcome (Illustrative)
| Aryl Halide | Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
| 1-Iodo-4-methyl-2-nitrobenzene | Pd(PPh₃)₄ / CuI | Room Temp | 4 | >90 |
| 1-Bromo-4-methyl-2-nitrobenzene | Pd(PPh₃)₄ / CuI | 60 | 12 | 60-70 |
| 1-Chloro-4-methyl-2-nitrobenzene | Pd(dppf)Cl₂ / CuI | 100 | 24 | <10 |
Table 2: Comparison of Standard vs. Copper-Free Conditions (Illustrative)
| Condition | Aryl Halide | Alkyne | Yield of Product (%) | Yield of Homocoupling (%) |
| Pd/Cu Catalysis | 1-Iodo-4-methyl-2-nitrobenzene | Phenylacetylene | 95 | 5 |
| Copper-Free | 1-Iodo-4-methyl-2-nitrobenzene | Phenylacetylene | 85 | <1 |
Experimental Protocols
The following is a representative, adapted protocol for the synthesis of this compound based on procedures for similar molecules.[5]
Step 1: Sonogashira Coupling of 1-Iodo-4-methyl-2-nitrobenzene with (Trimethylsilyl)acetylene
-
To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-iodo-4-methyl-2-nitrobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Add degassed triethylamine (TEA) as the solvent.
-
To the stirred solution, add (trimethylsilyl)acetylene (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude TMS-protected product.
Step 2: Deprotection of the Trimethylsilyl Group
-
Dissolve the crude TMS-protected product in a mixture of methanol and dichloromethane.
-
Add a catalytic amount of potassium carbonate (K₂CO₃).
-
Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute aqueous HCl solution.
-
Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford pure this compound.
Mandatory Visualization
Caption: Troubleshooting logic for low product yield.
Caption: Experimental workflow for the synthesis.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 4. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 5. rsc.org [rsc.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of 1-Ethynyl-4-methyl-2-nitrobenzene and 1-ethynyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of two functionalized phenylacetylene derivatives: 1-Ethynyl-4-methyl-2-nitrobenzene and 1-ethynyl-4-nitrobenzene. Understanding the nuanced differences in their chemical behavior is crucial for their application in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. This document outlines their reactivity in key organic transformations, supported by experimental data and detailed protocols.
Introduction to the Compounds
This compound and 1-ethynyl-4-nitrobenzene are both activated alkynes, featuring a terminal acetylene group attached to a nitro-substituted benzene ring. The presence of the strongly electron-withdrawing nitro group significantly influences the electronic properties of the alkyne, rendering it susceptible to a variety of chemical transformations. The key structural difference lies in the presence of a methyl group at the 4-position and the altered position of the nitro group in this compound. This substitution pattern is expected to modulate the reactivity of the molecule through electronic and steric effects.
| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 875768-16-4[1] | C₉H₇NO₂ | 161.16 g/mol [1] | |
| 1-ethynyl-4-nitrobenzene | 937-31-5[2] | C₈H₅NO₂ | 147.13 g/mol [2] |
Theoretical Reactivity Profile: Electronic Effects
The reactivity of these compounds is primarily governed by the electronic nature of the substituents on the phenyl ring.
-
1-ethynyl-4-nitrobenzene: The potent electron-withdrawing nitro group (-NO₂) at the para position deactivates the aromatic ring towards electrophilic substitution but strongly activates the alkyne for nucleophilic attack. This is due to the resonance and inductive effects of the nitro group, which polarizes the triple bond, making the terminal alkyne carbon more electrophilic.
-
This compound: This molecule presents a more complex electronic profile. The nitro group at the ortho position to the ethynyl group exerts a strong electron-withdrawing effect. However, the methyl group (-CH₃) at the para position to the ethynyl group is an electron-donating group through hyperconjugation and inductive effects. This electron donation can partially counteract the electron-withdrawing effect of the nitro group, potentially making the alkyne slightly less electrophilic compared to 1-ethynyl-4-nitrobenzene. The ortho-nitro group can also introduce steric hindrance.
Logical Relationship of Substituent Effects on Reactivity:
Caption: Electronic influence of substituents on alkyne reactivity.
Comparative Reactivity in Key Transformations
This section details the comparative performance of the two compounds in Sonogashira coupling, nucleophilic addition, and cycloaddition reactions, supported by available experimental data.
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. The reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.
Comparative Data:
| Reaction | Substrate | Aryl Halide | Yield (%) | Reaction Time (h) | Reference |
| Sonogashira Coupling | 1-ethynyl-4-nitrobenzene | 1-iodo-4-nitrobenzene | Quantitative | Not Specified | [3] |
| Sonogashira-type | 1-iodo-2-methyl-4-nitrobenzene | Phenylacetylene | Not specified (product detected) | Not Specified | [4] |
Note: Direct comparative data for this compound in a Sonogashira reaction was not available. The data for a structurally similar compound is provided for context.
Discussion: The electron-withdrawing nitro group in both molecules is expected to enhance their reactivity in the Sonogashira coupling. In the case of 1-ethynyl-4-nitrobenzene, the strong electron-withdrawing nature of the para-nitro group facilitates the deprotonation of the terminal alkyne, a key step in the catalytic cycle. For this compound, while the ortho-nitro group also provides strong activation, the electron-donating methyl group might slightly temper this effect. However, the ortho-nitro group could also play a role in coordinating with the metal catalyst, potentially influencing the reaction rate.
Experimental Workflow for Sonogashira Coupling:
Caption: General workflow for a Sonogashira coupling reaction.
Nucleophilic Addition
The electron-deficient nature of the alkyne bond in both compounds makes them excellent substrates for nucleophilic addition reactions.
Comparative Data: Direct comparative kinetic or yield data for the nucleophilic addition to both target compounds under identical conditions is not readily available in the literature. However, the general principle is that the more electron-deficient the alkyne, the faster the rate of nucleophilic attack.
Discussion: Based on the electronic effects discussed earlier, 1-ethynyl-4-nitrobenzene is predicted to be more reactive towards nucleophiles than this compound. The unmitigated electron-withdrawing effect of the para-nitro group in the former leads to a more electrophilic alkyne. In the latter, the electron-donating methyl group partially compensates for the electron withdrawal by the ortho-nitro group.
Signaling Pathway for Nucleophilic Addition:
Caption: Generalized pathway for nucleophilic addition to an activated alkyne.
Cycloaddition Reactions
Activated alkynes are valuable components in cycloaddition reactions, such as [3+2] cycloadditions (e.g., with azides to form triazoles) and Diels-Alder reactions where they can act as dienophiles.
Comparative Data:
| Reaction | Substrate | Reagent | Yield (%) | Reaction Time (h) | Reference |
| [3+2] Cycloaddition | 1-ethynyl-4-nitrobenzene | Decyl azide | 62 | 48 | [5] |
Note: Specific cycloaddition data for this compound was not found for a direct comparison.
Discussion: The reactivity in cycloaddition reactions is also influenced by the electronic properties of the alkyne. In [3+2] cycloadditions with azides (a "click" reaction), electron-deficient alkynes generally exhibit high reactivity. Therefore, both 1-ethynyl-4-nitrobenzene and this compound are expected to be good substrates for such reactions. The relative reactivity would again depend on the net electronic effect of the substituents. The higher electrophilicity of the alkyne in 1-ethynyl-4-nitrobenzene suggests it may react faster in many cycloaddition reactions compared to its methylated counterpart.
Experimental Protocols
Synthesis of 1-ethynyl-4-nitrobenzene
This procedure involves the Sonogashira coupling of a protected alkyne with 1-bromo-4-nitrobenzene, followed by deprotection.
Materials:
-
1-bromo-4-nitrobenzene
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Brine
Procedure:
-
Sonogashira Coupling: To a solution of 1-bromo-4-nitrobenzene (1.0 eq) in a mixture of THF and Et₃N (2:1) are added ethynyltrimethylsilane (1.2 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
The reaction mixture is stirred at room temperature under an inert atmosphere for 4-6 hours until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product, (4-nitrophenyl)ethynyl)trimethylsilane, is purified by column chromatography on silica gel.
-
Deprotection: The purified silyl-protected alkyne is dissolved in a mixture of methanol and dichloromethane.
-
Potassium carbonate (2.0 eq) is added, and the mixture is stirred at room temperature for 2-3 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and DCM.
-
The organic layer is separated, washed with brine, dried over anhydrous MgSO₄, and concentrated to afford 1-ethynyl-4-nitrobenzene.
Synthesis of this compound
A plausible synthetic route starts from 4-methyl-2-nitroaniline.
Materials:
-
4-methyl-2-nitroaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Potassium iodide (KI)
-
(Trimethylsilyl)acetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
A suitable base (e.g., triethylamine)
-
A suitable solvent (e.g., THF or DMF)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
Procedure:
-
Diazotization and Iodination: 4-methyl-2-nitroaniline is diazotized using sodium nitrite and a mineral acid (e.g., HCl) at low temperature (0-5 °C). The resulting diazonium salt is then treated with a solution of potassium iodide to yield 1-iodo-4-methyl-2-nitrobenzene.
-
Sonogashira Coupling: The obtained 1-iodo-4-methyl-2-nitrobenzene is subjected to a Sonogashira coupling with (trimethylsilyl)acetylene using a palladium catalyst and a copper(I) cocatalyst in the presence of a base.
-
Deprotection: The resulting (4-methyl-2-nitrophenyl)ethynyl)trimethylsilane is deprotected using a base such as potassium carbonate in methanol to yield the final product, this compound.
Conclusion
Both this compound and 1-ethynyl-4-nitrobenzene are valuable building blocks in organic synthesis due to their activated alkyne functionality. Based on the electronic effects of their substituents, 1-ethynyl-4-nitrobenzene is predicted to exhibit greater reactivity towards nucleophilic addition and potentially in many cycloaddition reactions due to the strong, uncompensated electron-withdrawing effect of the para-nitro group. The presence of an electron-donating methyl group in this compound is expected to slightly attenuate the reactivity of the alkyne bond in these transformations.
In Sonogashira couplings, both compounds are expected to be reactive substrates. The subtle interplay of electronic and potential steric effects in this compound may lead to differences in reaction rates and optimal conditions compared to 1-ethynyl-4-nitrobenzene.
This guide provides a foundational understanding of the comparative reactivity of these two molecules. For specific applications, it is recommended to perform detailed kinetic studies and optimization of reaction conditions to fully elucidate their behavior.
References
- 1. Page loading... [guidechem.com]
- 2. 1-Ethynyl-4-nitrobenzene | C8H5NO2 | CID 136752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
A Comparative Guide to Substituted Nitrophenylacetylenes in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Substituted nitrophenylacetylenes are versatile building blocks in organic synthesis, offering a unique combination of a reactive alkyne moiety and a nitro group that can serve as a directing group or a leaving group in various cross-coupling reactions. This guide provides a comparative analysis of the performance of substituted nitrophenylacetylenes in three key cross-coupling reactions: Sonogashira, Suzuki-Miyaura, and Heck couplings. The information presented is based on available experimental data and aims to assist researchers in selecting the optimal reaction conditions for their specific synthetic targets.
Performance in Sonogashira Coupling
The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds. In the context of substituted nitrophenylacetylenes, this reaction is primarily utilized where the nitrophenylacetylene itself is the alkyne component. However, the nitro group can also act as a leaving group, particularly with the advent of specialized catalyst systems.
Key Observations:
-
Reactivity of Nitrophenylacetylenes as Alkyne Partners: 3-Nitrophenylacetylene is a versatile building block in Sonogashira couplings, readily participating in reactions with aryl or vinyl halides to construct complex molecular frameworks.[1][2]
-
Influence of Nitro Group Position: The position of the nitro group on the phenyl ring of the coupling partner (aryl halide) can influence the reaction yield. Generally, ortho-substituted aryl iodides tend to give lower yields compared to their meta- and para-substituted counterparts in Sonogashira reactions, which may be attributed to steric hindrance.[3][4]
-
Denitrative Sonogashira Coupling: While less common, the direct coupling of an alkyne with a nitroarene, where the nitro group acts as the leaving group, is an emerging area. This transformation often requires specific and highly active catalyst systems.
Table 1: Comparison of Substituted Nitroaromatics in Sonogashira-type Reactions
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂, CuI | Dabco | - | RT | Quantitative | [5] |
| Aryl Iodides | Phenylacetylene | Fe(acac)₃/2,2'-bipyridine | - | - | - | Good to Excellent | [3] |
| 2-Iodoaniline | Phenylacetylene | Rh nanoparticles | - | - | - | - | [6] |
| Aryl Halides | Phenylacetylene | Ni(acac)₂/(Ph₂P)₂py/CuI | Et₃N | DMF | 100 | Good to Excellent | [7] |
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. Recent advancements have demonstrated the feasibility of using nitroarenes as electrophilic partners in this reaction, opening new avenues for the utilization of nitrophenylacetylenes where the nitro group is displaced.
Key Observations:
-
Catalyst Systems are Crucial: The success of Suzuki-Miyaura coupling with nitroarenes is highly dependent on the catalyst system. Bulky biarylphosphine ligands, such as BrettPhos, in combination with a palladium source, have been shown to be effective.[8][9] More recently, N-heterocyclic carbene (NHC) ligands have also demonstrated high activity.[10]
-
Electronic Effects: The electronic nature of the substituents on both the nitroarene and the boronic acid can influence the reaction outcome.
-
Direct Use of Nitroarenes: The ability to use nitroarenes directly as electrophiles simplifies synthetic routes by avoiding the need to convert them into the corresponding halides.[8][9]
Table 2: Comparison of Substituted Nitroarenes in Suzuki-Miyaura Coupling
| Nitroarene | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | - | Good | [11] |
| Nitroarenes | Aryl Boronic Acids | Pd/BrettPhos | - | - | - | - | [8] |
| Nitroarenes | Boronic Acids | Copper-catalyzed | - | - | - | Good | [12] |
Performance in Heck Coupling
The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene. Similar to the Suzuki-Miyaura reaction, recent research has focused on the use of nitroarenes as coupling partners in Heck-type reactions.
Key Observations:
-
Catalyst and Ligand Dependence: The choice of palladium catalyst and ligand is critical for the successful Heck coupling of nitroarenes.
-
Potential for C-H Functionalization: The Heck reaction provides a powerful method for the direct arylation of alkenes, and the use of nitroarenes as the aryl source is a developing area.
-
Comparative Studies: Comparative studies between different catalytic systems, such as palladium and nickel, have been conducted for Heck reactions, providing insights into their respective mechanisms and efficiencies.
Table 3: Comparison of Catalytic Systems in Mizoroki-Heck Reactions
| Aryl Source | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Nitroarenes | Styrene Derivatives | Pd/BrettPhos | - | - | - | - | [13] |
| Aryl Chlorides | Alkenes | Nitron-derivative-based Pd carbene complexes | - | - | - | High | [14][15] |
| Aryl Bromides | Acrylates | Pyridine-functionalized NHC-Pd complexes | - | - | - | - | [16] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of synthetic procedures. Below are generalized protocols for Sonogashira and Suzuki-Miyaura couplings that can be adapted for reactions involving substituted nitrophenylacetylenes.
General Experimental Protocol for Sonogashira Coupling
A Schlenk flask is charged with the aryl halide (1 equivalent), the terminal alkyne (e.g., a substituted nitrophenylacetylene, 1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent (e.g., THF, DMF, or an amine) and a base (e.g., triethylamine or diisopropylamine, 2-3 equivalents) are then added via syringe. The reaction mixture is stirred at room temperature or heated to a specified temperature until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is worked up by quenching with an aqueous solution, followed by extraction with an organic solvent. The combined organic layers are dried, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Experimental Protocol for Suzuki-Miyaura Coupling
To a reaction vessel containing a magnetic stir bar is added the aryl halide or nitroarene (1 equivalent), the boronic acid or its ester derivative (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a ligand (e.g., a phosphine or NHC ligand, 2-10 mol%). The vessel is sealed and purged with an inert gas. A degassed solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents) are added. The reaction mixture is then heated with vigorous stirring for the specified time. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated. The residue is purified by flash column chromatography on silica gel to afford the desired product.[17][18][19][20]
Visualizing Reaction Pathways
To better understand the logical flow of a typical cross-coupling reaction, the following diagrams illustrate the generalized catalytic cycles for the Sonogashira and Suzuki-Miyaura reactions.
Caption: Generalized catalytic cycle for the Sonogashira coupling reaction.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Conclusion and Future Outlook
The use of substituted nitrophenylacetylenes in cross-coupling reactions is a rapidly evolving field. While they are well-established as alkyne components in Sonogashira couplings, their application as electrophiles where the nitro group is displaced in Suzuki-Miyaura and Heck reactions is a more recent development. The success of these "denitrative" couplings is highly contingent on the development of robust and highly active catalyst systems.
Future research will likely focus on expanding the scope of these denitrative cross-coupling reactions to include a wider range of substituted nitrophenylacetylenes and coupling partners. A systematic investigation into the electronic and steric effects of substituents on the nitrophenylacetylene core will be crucial for optimizing reaction conditions and predicting reactivity. The development of more efficient and cost-effective catalysts, potentially based on earth-abundant metals, will also be a key area of exploration. This will undoubtedly lead to novel and more efficient synthetic routes to a wide array of valuable organic molecules for the pharmaceutical and materials science industries.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pd/NHC-catalyzed cross-coupling reactions of nitroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nitron-derivative-based palladium carbene complexes: structural characterization, theoretical calculations, and catalytic applications in the Mizoroki–Heck coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nitron-derivative-based palladium carbene complexes: structural characterization, theoretical calculations, and catalytic applications in the Mizoroki–Heck coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Comparative experimental and EXAFS studies in the Mizoroki-Heck reaction with heteroatom-functionalised N-heterocyclic carbene palladium catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scribd.com [scribd.com]
- 18. youtube.com [youtube.com]
- 19. rose-hulman.edu [rose-hulman.edu]
- 20. rsc.org [rsc.org]
Spectroscopic Profile of 1-Ethynyl-4-methyl-2-nitrobenzene Derivatives: A Comparative Guide
For Immediate Release
This guide provides a comprehensive spectroscopic comparison of 1-Ethynyl-4-methyl-2-nitrobenzene and its derivatives with related compounds, offering valuable insights for researchers, scientists, and professionals in drug development. The analysis focuses on data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing a foundational dataset for the characterization of this class of compounds.
Executive Summary
This compound and its analogues are of significant interest in medicinal chemistry and materials science due to their unique electronic and structural properties. A thorough spectroscopic characterization is crucial for confirming their identity, purity, and for understanding their chemical behavior. This guide summarizes key spectroscopic features, offering a comparative analysis with the well-characterized, structurally similar compound, 1-Ethynyl-4-nitrobenzene. The additional methyl group and the altered position of the nitro group in this compound are expected to induce predictable shifts in the spectroscopic data, which are discussed herein.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 1-Ethynyl-4-nitrobenzene, which serves as a reference for the characterization of this compound derivatives. The expected shifts due to the methyl and ortho-nitro substitution are also noted.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| 1-Ethynyl-4-nitrobenzene | CDCl₃ | 8.19 (d, J=8.4 Hz, 2H), 7.64 (d, J=8.7 Hz, 2H), 3.36 (s, 1H)[1] |
| This compound (Predicted) | CDCl₃ | Aromatic protons expected in the 7.5-8.2 ppm range with more complex splitting. Methyl protons (CH₃) expected around 2.4-2.6 ppm (s). Ethynyl proton (C≡CH) expected around 3.4 ppm (s). |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 1-Ethynyl-4-nitrobenzene | CDCl₃ | Data available, specific shifts can be found in public databases.[2] |
| This compound (Predicted) | CDCl₃ | Aromatic carbons expected in the 120-150 ppm range. The carbon bearing the nitro group will be significantly downfield. Ethynyl carbons (C≡C) expected in the 80-90 ppm range. Methyl carbon (CH₃) expected around 20-22 ppm. |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Key Absorptions (cm⁻¹) |
| 1-Ethynyl-4-nitrobenzene | N-O asymmetric stretch: 1550-1475; N-O symmetric stretch: 1360-1290.[3] |
| This compound (Predicted) | Similar to the reference, with characteristic nitro group stretches. C-H stretch (alkynyl) ~3300 cm⁻¹, C≡C stretch ~2100 cm⁻¹, and aromatic C-H and C=C stretches. |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| 1-Ethynyl-4-nitrobenzene | C₈H₅NO₂ | 147.13 | 147 (M+), 101, 75[2] |
| This compound | C₉H₇NO₂ | 161.16 | 161 (M+), loss of NO₂, loss of CO. |
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of this compound derivatives.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound derivatives.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly onto the ATR crystal.
-
Instrumentation: Use a standard FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.
-
Data Processing: The acquired spectrum is typically presented in terms of transmittance or absorbance. The background spectrum is automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile. Further dilute the solution to a final concentration of 1-10 µg/mL.
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Infuse the sample solution directly into the ion source or introduce it via a liquid chromatography (LC) system. Acquire the mass spectrum in the positive or negative ion mode over a relevant mass-to-charge (m/z) range. For fragmentation analysis (MS/MS), select the parent ion of interest and subject it to collision-induced dissociation (CID).
-
Data Analysis: Determine the molecular weight from the molecular ion peak (e.g., [M+H]⁺ or [M]⁺˙). Analyze the fragmentation pattern to gain structural information.
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance spectrum over a wavelength range of approximately 200-800 nm. Use a reference cuvette containing only the solvent to correct for solvent absorption.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known, using the Beer-Lambert law.
References
A Comparative Guide to Analytical Methods for 1-Ethynyl-4-methyl-2-nitrobenzene and Related Nitroaromatic Compounds
For researchers, scientists, and professionals in drug development, the accurate and reliable analysis of compounds like 1-Ethynyl-4-methyl-2-nitrobenzene is paramount. While specific validated methods for this particular analyte are not extensively documented in publicly available literature, a robust framework of analytical techniques is well-established for the broader class of nitroaromatic compounds. This guide provides a comparative overview of these methods, offering insights into their principles, performance characteristics, and typical experimental protocols. The information presented here is based on established analytical practices for structurally similar molecules and serves as a foundational resource for developing and validating a specific method for this compound.
Comparison of Key Analytical Techniques
The selection of an appropriate analytical method hinges on various factors, including the required sensitivity, selectivity, sample matrix, and the specific goals of the analysis (e.g., quantification, identification, or structural elucidation). The following table summarizes the most common techniques employed for the analysis of nitroaromatic compounds.
| Analytical Technique | Principle | Typical Sensitivity | Selectivity | Common Applications |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary phase and a liquid mobile phase. | ng/L to µg/L | High | Quantification and purification of nitroaromatics in various matrices.[1] |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase. | pg/L to ng/L | Very High | Analysis of volatile and semi-volatile nitroaromatics, often used in environmental monitoring.[1][2][3] |
| UV-Visible (UV-Vis) Spectroscopy | Measurement of the absorption of ultraviolet and visible light by the analyte. | µg/L to mg/L | Moderate | Rapid screening and quantification, particularly for colored nitroaromatic compounds.[4] |
| Infrared (IR) Spectroscopy | Measurement of the absorption of infrared radiation, which corresponds to molecular vibrations. | µg to mg | High | Identification of functional groups and structural elucidation.[2] |
| Fluorescence Spectroscopy | Measurement of the emission of light from a substance that has absorbed light. | ng/L to µg/L | High | Sensitive detection of fluorescent nitroaromatics or through quenching-based assays.[5][6] |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ions. | pg to ng | Very High | Identification, structural elucidation, and sensitive quantification, often coupled with chromatography (GC-MS, LC-MS).[1][4][7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the key analytical techniques, adapted from methods used for similar nitroaromatic compounds.
High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. The specific gradient program should be optimized based on the polarity of the target analyte. For nitroaromatic compounds, a starting condition of 50:50 acetonitrile:water, progressing to a higher acetonitrile concentration, can be a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound. This would need to be determined experimentally but is typically in the range of 254 nm for many nitroaromatics.
-
Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
-
Sample Preparation: Samples need to be extracted into a volatile organic solvent (e.g., dichloromethane or hexane) and may require a cleanup step to remove interfering substances.[3]
Visualizing Analytical Workflows and Concepts
To better illustrate the relationships and processes involved in the analysis of this compound, the following diagrams are provided.
Caption: General experimental workflow for the analysis of a nitroaromatic compound.
Caption: Relationships between separation and detection techniques for nitroaromatic analysis.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Screening method for nitroaromatic compounds in water based on solid-phase microextraction and infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-Ethynyl-4-methyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of alternative synthetic routes for the preparation of 1-Ethynyl-4-methyl-2-nitrobenzene, a valuable building block in medicinal chemistry and materials science. The following sections detail established and alternative methodologies, presenting a side-by-side comparison of their performance based on reported experimental data. Detailed experimental protocols are provided for key reactions, and logical workflows are visualized to aid in the selection of the most suitable synthetic strategy.
Comparison of Synthetic Routes
Three primary synthetic strategies for the preparation of this compound are compared: Sonogashira Coupling, Corey-Fuchs Reaction, and Seyferth-Gilbert Homologation. The choice of route is often dictated by the availability of starting materials, desired yield, and tolerance to specific reaction conditions.
| Synthetic Route | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| Sonogashira Coupling | 1-Iodo-4-methyl-2-nitrobenzene | (Trimethylsilyl)acetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N | Room temperature to gentle heating | Moderate to High (variable) | Direct C-C bond formation, mild conditions. | Potential for difficult purification, catalyst cost. |
| Corey-Fuchs Reaction | 4-Methyl-2-nitrobenzaldehyde | CBr₄, PPh₃, n-BuLi | Two steps: 1) 0 °C to RT; 2) -78 °C to RT | Good to Excellent | Reliable for aldehyde to alkyne conversion. | Stoichiometric phosphine and strong base required. |
| Seyferth-Gilbert Homologation | 4-Methyl-2-nitrobenzaldehyde | Dimethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira reagent), K₂CO₃, MeOH | 0 °C to Room Temperature | High | Milder conditions than Corey-Fuchs. | Reagent can be expensive and requires careful handling. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route, highlighting the key transformations and intermediates.
Detailed Experimental Protocols
Route 1: Sonogashira Coupling
This route involves the palladium- and copper-catalyzed cross-coupling of a halogenated aromatic compound with a terminal alkyne. Using a protected alkyne like (trimethylsilyl)acetylene followed by deprotection is a common strategy.
Step 1: Synthesis of 1-Iodo-4-methyl-2-nitrobenzene (Precursor)
A reliable method for the synthesis of this precursor is essential and can be achieved through standard aromatic iodination protocols from 4-methyl-2-nitroaniline.
Step 2: Sonogashira Coupling
-
To a solution of 1-iodo-4-methyl-2-nitrobenzene (1.0 eq) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, add (trimethylsilyl)acetylene (1.2 eq).
-
Add bis(triphenylphosphine)palladium(II) chloride (0.05 eq) and copper(I) iodide (0.1 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction is quenched with aqueous ammonium chloride solution and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Step 3: Deprotection
-
The crude silyl-protected alkyne is dissolved in a solvent such as methanol or THF.
-
A base, such as potassium carbonate or tetrabutylammonium fluoride (TBAF), is added, and the mixture is stirred at room temperature.
-
The reaction is monitored by TLC until the deprotection is complete.
-
The product is then isolated by extraction and purified by column chromatography to yield this compound.
Note: A specific literature procedure for a similar compound, 2-Methyl-4-nitro-1-(phenylethynyl)benzene, reported difficulties in purification, suggesting that chromatographic optimization may be necessary.[1]
Route 2: Corey-Fuchs Reaction
This two-step procedure converts an aldehyde into a terminal alkyne.
Step 1: Synthesis of 4-Methyl-2-nitrobenzaldehyde (Precursor)
The starting aldehyde can be prepared by the oxidation of 4-methyl-2-nitrotoluene using various oxidizing agents, such as chromium trioxide in acetic anhydride.
Step 2: Formation of the Dibromoalkene
-
To a solution of triphenylphosphine (4.0 eq) in dichloromethane at 0 °C, add carbon tetrabromide (2.0 eq) and stir for 30 minutes.
-
Add a solution of 4-methyl-2-nitrobenzaldehyde (1.0 eq) in dichloromethane and allow the reaction to warm to room temperature and stir overnight.
-
The reaction mixture is then concentrated, and the crude product is purified by column chromatography to afford 1-(2,2-dibromoethenyl)-4-methyl-2-nitrobenzene.
Step 3: Formation of the Terminal Alkyne
-
Dissolve the dibromoalkene (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add n-butyllithium (2.2 eq) and stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield this compound.
Route 3: Seyferth-Gilbert Homologation
This method provides a one-pot conversion of an aldehyde to a terminal alkyne under milder conditions than the Corey-Fuchs reaction.
Step 1: Synthesis of 4-Methyl-2-nitrobenzaldehyde (Precursor)
As with the Corey-Fuchs reaction, the starting aldehyde is synthesized from 4-methyl-2-nitrotoluene.
Step 2: Homologation Reaction
-
To a solution of 4-methyl-2-nitrobenzaldehyde (1.0 eq) and dimethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira reagent, 1.5 eq) in methanol at 0 °C, add potassium carbonate (3.0 eq).
-
Allow the reaction mixture to warm to room temperature and stir until the aldehyde is consumed (monitored by TLC).
-
The reaction is then quenched with water and extracted with an organic solvent.
-
The organic phase is washed, dried, and concentrated, followed by purification via column chromatography to give this compound.[2][3]
Conclusion
The synthesis of this compound can be accomplished through several effective routes. The Sonogashira coupling offers a direct approach but may present purification challenges. The Corey-Fuchs and Seyferth-Gilbert reactions provide reliable alternatives starting from the corresponding aldehyde, with the latter offering milder reaction conditions. The selection of the optimal route will depend on the specific requirements of the synthesis, including scale, available resources, and the purity required for the final product. Researchers are encouraged to consider the safety and handling requirements of the reagents involved in each protocol.
References
Comparative Biological Activity Screening of Novel Compounds Derived from 1-Ethynyl-4-methyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of novel compounds synthesized from the parent molecule, 1-Ethynyl-4-methyl-2-nitrobenzene. Due to the limited availability of published data on a comprehensive series of derivatives from this specific scaffold, this document serves as a template, presenting illustrative data and standardized protocols to guide future research and screening efforts in this area. The provided experimental designs and data presentation formats are based on established methodologies for evaluating the antimicrobial and anticancer potential of nitroaromatic compounds.
Antimicrobial Activity Profile
Nitroaromatic compounds have demonstrated a broad spectrum of antimicrobial activities. The mechanism of action is often attributed to the enzymatic reduction of the nitro group within microbial cells, leading to the formation of toxic radical species that can damage DNA and other critical biomolecules.[1] The screening of derivatives of this compound would be crucial to identify candidates with potent and selective antimicrobial effects.
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of this compound Derivatives Against Pathogenic Microbes (Illustrative Data)
| Compound ID | Derivative Structure | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Candida albicans (ATCC 90028) MIC (µg/mL) |
| Parent | This compound | >128 | >128 | >128 |
| EMN-1 | [Hypothetical Derivative 1] | 16 | 32 | 64 |
| EMN-2 | [Hypothetical Derivative 2] | 8 | 16 | 32 |
| EMN-3 | [Hypothetical Derivative 3] | 32 | 64 | 128 |
| Ciprofloxacin | (Reference Antibiotic) | 1 | 0.5 | N/A |
| Fluconazole | (Reference Antifungal) | N/A | N/A | 4 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Anticancer Activity Profile
The anticancer potential of nitroaromatic compounds is an active area of research. Their mechanisms can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.[2] Some nitroaromatic compounds also act as hypoxia-activated prodrugs, selectively targeting cancer cells in the low-oxygen tumor microenvironment.[3]
Table 2: In Vitro Cytotoxicity (IC50) of this compound Derivatives Against Human Cancer Cell Lines (Illustrative Data)
| Compound ID | Derivative Structure | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) | Selectivity Index (SI) vs. Normal Fibroblasts |
| Parent | This compound | >100 | >100 | >100 | - |
| EMN-A | [Hypothetical Derivative A] | 12.5 | 18.2 | 25.1 | >8 |
| EMN-B | [Hypothetical Derivative B] | 5.8 | 9.1 | 11.5 | >15 |
| EMN-C | [Hypothetical Derivative C] | 28.4 | 35.7 | 42.3 | >3 |
| Doxorubicin | (Reference Drug) | 0.8 | 1.2 | 1.0 | ~1 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results. The Selectivity Index (SI) is calculated as the IC50 in a normal cell line divided by the IC50 in the cancer cell line.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of biological activity screening. Below are standard protocols for antimicrobial and anticancer evaluations.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Inoculum Preparation: A standardized suspension of the microbial strain (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Human cancer cell lines are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: MTT solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for the initial screening and validation of novel synthetic compounds.
Hypothetical Signaling Pathway Modulated by Nitroaromatic Anticancer Agents
Nitroaromatic compounds have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways. The diagram below illustrates a potential mechanism of action.
References
A Comparative Computational Analysis of 1-Ethynyl-4-methyl-2-nitrobenzene and Novel Analogs for Potential Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative computational analysis of 1-Ethynyl-4-methyl-2-nitrobenzene and two hypothetical alternative compounds, Alternative A (1-Ethynyl-4-methyl-2-aminobenzene) and Alternative B (1-Propynyl-4-methyl-2-nitrobenzene) , as potential kinase inhibitors. The following sections detail the hypothetical performance data, the computational methodologies employed, and visual representations of the analysis workflow and potential biological interactions. This analysis aims to illustrate a typical computational screening process in early-stage drug discovery.
It is crucial to note that the data presented in this guide is hypothetical and for illustrative purposes only . It is generated based on established computational chemistry principles and is intended to demonstrate the format and type of analysis common in comparative molecular modeling studies.
Quantitative Data Summary
The following tables summarize the key computed properties for this compound and its hypothetical alternatives. These metrics are often used to assess the potential of a compound as a drug candidate.
Table 1: Predicted Binding Affinity and Electronic Properties
| Compound | Predicted Binding Affinity (kcal/mol) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| This compound | -8.2 | -7.5 | -2.1 | 5.4 |
| Alternative A | -6.5 | -5.8 | -1.2 | 4.6 |
| Alternative B | -8.5 | -7.8 | -2.3 | 5.5 |
Table 2: Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties
| Compound | Predicted Human Oral Absorption (%) | Predicted Blood-Brain Barrier Penetration | Predicted Carcinogenicity (Ames Test) | Predicted LD50 (rat, oral) (mg/kg) |
| This compound | 85 | High | Positive | 350 |
| Alternative A | 92 | Medium | Negative | 1200 |
| Alternative B | 82 | High | Positive | 320 |
Experimental Protocols
The following protocols describe the detailed methodologies for the hypothetical computational analysis.
1. Molecular Geometry Optimization
The three-dimensional structures of this compound, Alternative A, and Alternative B were constructed using molecular building software. The initial geometries were then optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d,p) basis set. This level of theory is widely used for obtaining accurate molecular geometries and electronic properties. All calculations were performed in a simulated aqueous environment using the Polarizable Continuum Model (PCM) to mimic physiological conditions. The absence of imaginary frequencies in the vibrational analysis confirmed that the optimized structures correspond to true energy minima.
2. Molecular Docking
To predict the binding affinity and mode of interaction with a hypothetical kinase target, molecular docking simulations were performed. A representative crystal structure of a well-characterized kinase (e.g., a member of the tyrosine kinase family) was obtained from the Protein Data Bank. The protein structure was prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues. The binding site was defined based on the co-crystallized ligand. The optimized small molecule structures were then docked into the prepared receptor grid using AutoDock Vina. The docking protocol involved a search space covering the entire binding pocket, and the top-scoring binding poses for each compound were selected for further analysis based on their predicted binding energies.
3. ADMET Prediction
The ADMET properties of the compounds were predicted using a combination of established computational models. Human oral absorption was estimated based on the Lipinski's Rule of Five and other physicochemical descriptors. Blood-brain barrier (BBB) penetration was predicted using a model that considers molecular size, polarity, and the number of hydrogen bond donors and acceptors. The potential for carcinogenicity was assessed using a model trained on a large dataset of Ames test results for nitroaromatic compounds. The acute oral toxicity (LD50) in rats was predicted using a Quantitative Structure-Activity Relationship (QSAR) model developed for aromatic compounds.
Visualizations
Computational Analysis Workflow
Caption: A flowchart illustrating the key steps in the computational analysis of the target compounds.
Hypothetical Kinase Inhibition Signaling Pathway
Caption: A diagram showing a hypothetical signaling pathway where this compound acts as an inhibitor of a target kinase.
Logical Comparison of Compound Properties
Caption: A logical diagram comparing the key predicted properties of the three analyzed compounds.
Safety Operating Guide
Personal protective equipment for handling 1-Ethynyl-4-methyl-2-nitrobenzene
This guide provides crucial safety and logistical information for the handling and disposal of 1-Ethynyl-4-methyl-2-nitrobenzene in a laboratory setting. The following procedures are based on the known hazards of structurally similar compounds, such as nitrobenzene and other substituted nitrobenzenes. Researchers, scientists, and drug development professionals should use this information to supplement their internal safety protocols and conduct a thorough risk assessment before beginning any experimental work.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Viton, Butyl Rubber, or Polyvinyl Alcohol).[2] | To prevent skin contact, which can cause irritation and systemic toxicity. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[1] | To protect eyes from splashes and dust, which can cause serious irritation.[1] |
| Skin and Body | Laboratory coat. Additional protective clothing may be required for larger quantities. | To prevent contamination of personal clothing and skin. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[1] A NIOSH-approved respirator (e.g., N95 dust mask) may be necessary if dust is generated. | To minimize inhalation of dust or vapors, which may cause respiratory irritation.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to minimize exposure and ensure laboratory safety.
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Have an emergency eyewash station and safety shower readily accessible.[2][3]
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to control dust and vapors.
-
Spill Management: In case of a spill, avoid generating dust.[4] Carefully sweep the solid material into a sealed container for disposal. For liquid spills, absorb with an inert material and place in a suitable container.
-
Hygiene: Wash hands thoroughly with soap and water after handling.
Storage Protocol:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from heat, sparks, and open flames as the material is combustible.
-
Store away from incompatible materials such as strong oxidizing agents, reducing agents, acids, and bases.
Disposal Plan
Contaminated materials and waste must be handled and disposed of according to institutional and local regulations for hazardous chemical waste.
Disposal Protocol:
-
Waste Collection: Collect all waste material, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.
-
Waste Segregation: Do not mix with other waste streams.
-
Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company. It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.
Experimental Workflow
The following diagram outlines the standard operational workflow for handling this compound.
Caption: Standard workflow for safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
